3-Bromo-5-(2-Pyrrolidinyl)Pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-5-pyrrolidin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOQHGHGEPQGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402900 | |
| Record name | 3-Bromo-5-(2-Pyrrolidinyl)Pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71719-06-7 | |
| Record name | 3-Bromo-5-(2-Pyrrolidinyl)Pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-(pyrrolidin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Bromo-5-(2-Pyrrolidinyl)Pyridine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing from commercially available 5-bromonicotinic acid. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthesis Pathway Overview
The synthesis of this compound can be logically divided into two main stages:
-
Construction of the Pyrroline Intermediate: This stage focuses on the formation of the five-membered nitrogen heterocycle attached to the pyridine ring, starting from 5-bromonicotinic acid.
-
Reduction to the Final Pyrrolidine: The concluding step involves the reduction of the pyrroline ring to the desired saturated pyrrolidine.
The overall synthetic scheme is depicted below:
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (Intermediate E)
This stage involves a four-step sequence starting from 5-bromonicotinic acid.
Step 1.1: Synthesis of 5-Bromonicotinoyl Chloride (B)
-
Methodology: To a suspension of 5-bromonicotinic acid (1.0 eq) in dichloromethane (DCM, 10 vol) is added oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2-3 hours until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.
Step 1.2: Synthesis of N-Methoxy-N-methyl-5-bromonicotinamide (Weinreb Amide) (C)
-
Methodology: To a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in DCM (10 vol) is added a base such as triethylamine or pyridine (2.5 eq) at 0 °C. A solution of the crude 5-bromonicotinoyl chloride (1.0 eq) in DCM (5 vol) is then added dropwise. The reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 1.3: Synthesis of 1-(5-Bromopyridin-3-yl)ethan-1-one (D)
-
Methodology: To a solution of the Weinreb amide (C) (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 vol) at 0 °C is added a solution of methylmagnesium bromide or methyllithium (1.5 eq) in a suitable solvent dropwise. The reaction is stirred at 0 °C for 1-2 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ketone is purified by column chromatography.
Step 1.4: Synthesis of 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (E)
-
Methodology: A solution of diisopropylamine (1.2 eq) in anhydrous THF (5 vol) is cooled to -78 °C, and n-butyllithium (1.1 eq) is added dropwise. The mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA). A solution of the ketone (D) (1.0 eq) in anhydrous THF (5 vol) is then added dropwise at -78 °C, and the mixture is stirred for 1 hour. A solution of 1-Boc-2-(bromomethyl)pyrrolidine (1.1 eq) in THF is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is then treated with an acid (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to remove the Boc protecting group and facilitate cyclization. After neutralization, the crude product is purified by column chromatography.
Stage 2: Reduction of 3-Bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine to this compound (F)
-
Methodology: 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (2.0 g, 8.8 mmol) is dissolved in a mixed solvent of methanol and acetic acid (80:20 v/v, 80 mL).[1] The solution is cooled to -40 °C using a dry ice-acetonitrile bath.[1] Sodium borohydride (747 mg, 19.75 mmol) is added in portions over 10 minutes, during which the temperature is allowed to rise to -20 °C.[1] After the addition is complete, the reaction mixture is allowed to warm to room temperature. The majority of the solvent is removed using a rotary evaporator. Water (200 mL) is added to the residue, and the pH is adjusted to be alkaline with sodium hydroxide.[1] The aqueous layer is extracted with dichloromethane (2 x 90 mL).[1] The combined organic layers are washed with saturated saline, dried over anhydrous potassium carbonate, filtered, and concentrated.[1] The crude product is purified by silica gel column chromatography using a 1:1 (v/v) mixture of ethyl acetate and methanol as the eluent to afford this compound as a yellow oil.[1]
Quantitative Data
The following table summarizes the key quantitative data for the final reduction step of the synthesis. Data for the initial four steps is dependent on specific laboratory conditions and would require experimental determination for accurate reporting.
| Parameter | Value | Reference |
| Starting Material | 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | [1] |
| Amount of Starting Material | 2.0 g (8.8 mmol) | [1] |
| Reducing Agent | Sodium Borohydride | [1] |
| Amount of Reducing Agent | 747 mg (19.75 mmol) | [1] |
| Solvent | Methanol/Acetic Acid (80:20 v/v) | [1] |
| Solvent Volume | 80 mL | [1] |
| Reaction Temperature | -40 °C to -20 °C, then room temperature | [1] |
| Product | This compound | [1] |
| Yield | 1.8 g (90%) | [1] |
| Appearance | Yellow oil | [1] |
Logical Workflow Diagram
The following diagram illustrates the logical workflow of the synthesis, highlighting the progression from starting materials to the final product.
Figure 2: Logical workflow for the synthesis of this compound.
References
physicochemical properties of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core . The information herein is intended to support research and development activities by providing key data and experimental context.
Core Physicochemical Properties
This compound is a pyridine derivative and a nornicotine analog.[1] Its physicochemical properties are crucial for understanding its behavior in biological systems and for its application in various scientific assays.
| Property | Value | Source |
| Molecular Formula | C9H11BrN2 | [1][2] |
| Molecular Weight | 227.1 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 295.4 ± 40.0 °C (Predicted) | [1][2] |
| Density | 1.434 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | 8.56 ± 0.10 (Predicted) | [1] |
| LogP | 2.59740 | [2] |
| Storage Conditions | 2-8°C, protect from light | [1] |
| Melting Point | N/A | [2] |
Experimental Protocols
The determination of physicochemical properties is fundamental in drug discovery and development to predict the pharmacokinetic behavior of new chemical entities.[4][5]
Synthesis of this compound
A general procedure for the synthesis of this compound involves the reduction of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.[1]
Materials:
-
3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
-
Methanol/acetic acid (80:20 v/v)
-
Sodium borohydride
-
Water
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous potassium carbonate
-
Saturated saline
Procedure:
-
Dissolve 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine in a mixed solvent of methanol and acetic acid.
-
Cool the reaction mixture to -40°C using a dry ice-acetonitrile bath.
-
Add sodium borohydride to the reaction mixture in batches while stirring vigorously, maintaining the temperature below -20°C.
-
Allow the reaction mixture to warm to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Add water to the residue and adjust the pH to be alkaline with sodium hydroxide.
-
Perform extraction with dichloromethane.
-
Combine the organic phases, wash with saturated saline, and dry over anhydrous potassium carbonate.
-
Filter and concentrate the solution.
-
Purify the crude product by silica gel column chromatography with an eluent of ethyl acetate-methanol (1:1 v/v) to obtain the target compound.[1]
General Methodologies for Physicochemical Property Determination
In early drug discovery, high-throughput methods are employed to determine key physicochemical properties.[4]
-
Solubility: The solubility of a compound is a critical factor influencing its absorption.[5] Methods for its determination include thermodynamic and kinetic solubility assays. High-throughput screening often utilizes automated systems that can analyze a large number of compounds rapidly.
-
Lipophilicity (LogP): Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), affects a drug's permeability and distribution.[6] A common method for its determination is the shake-flask method, though chromatographic methods (e.g., reversed-phase high-performance liquid chromatography - RP-HPLC) are more suited for high-throughput screening.
-
pKa (Ionization Constant): The ionization constant (pKa) influences a compound's solubility and permeability across biological membranes. Potentiometric titration is a classic method for pKa determination. For high-throughput purposes, methods like capillary electrophoresis and spectrophotometry are often used.[4]
Biological Context and Applications
This compound is an analog of nornicotine.[1] Nornicotine is a metabolite of nicotine and acts as an agonist for neuronal nicotinic acetylcholine receptors (nAChRs).[7] Due to its structural similarity to nornicotine, this compound is utilized as a hapten in immunoassays.[1] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.
References
- 1. This compound CAS#: 71719-06-7 [m.chemicalbook.com]
- 2. This compound | CAS#:71719-06-7 | Chemsrc [chemsrc.com]
- 3. 3-Bromo-5-pyrrolidinopyridine | 944718-19-8 | UMB71819 [biosynth.com]
- 4. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-(2-Pyrrolidinyl)pyridine | 5746-86-1 [chemicalbook.com]
Technical Guide: 3-Bromo-5-(2-Pyrrolidinyl)Pyridine (CAS No. 71719-06-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine, a nornicotine analog. Due to the limited availability of specific biological activity data for this compound in publicly accessible literature, this document focuses on its chemical properties, synthesis, and the experimental protocols required for its pharmacological characterization. The information presented is intended to guide researchers in their investigation of this and similar compounds.
Chemical and Physical Properties
CAS Number: 71719-06-7
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrN₂ | [1] |
| Molecular Weight | 227.10 g/mol | [1] |
| Appearance | Colorless to light yellow liquid/oil | [1] |
| Boiling Point | 295.4 ± 40.0 °C (Predicted) | [1] |
| Density | 1.434 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 8.56 ± 0.10 (Predicted) | [1] |
| Storage | 2-8°C, protect from light | [1] |
Synthesis
A general and efficient method for the synthesis of this compound has been reported.[1] The process involves the reduction of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.
Experimental Protocol: Synthesis of this compound [1]
-
Dissolution: Dissolve 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (2.0 g, 8.8 mmol) in a mixed solvent of methanol and acetic acid (80:20 v/v, 80 mL).
-
Cooling: Cool the reaction mixture to -40 °C using a dry ice-acetonitrile bath.
-
Reduction: Add sodium borohydride (747 mg, 19.75 mmol) to the reaction mixture in batches over 10 minutes, maintaining vigorous stirring. The temperature may rise to -20 °C during addition.
-
Work-up:
-
Allow the reaction mixture to warm to room temperature.
-
Remove the majority of the solvent using a rotary evaporator.
-
Add water (200 mL) to the residue.
-
Adjust the pH to alkaline with sodium hydroxide.
-
Extract the aqueous solution with dichloromethane (2 x 90 mL).
-
Combine the organic phases, wash with saturated saline, and dry over anhydrous potassium carbonate.
-
Filter and concentrate the organic phase.
-
-
Purification: Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate-methanol (1:1 v/v) to yield this compound as a yellow oil (1.8 g, 90% yield).
-
Confirmation: Confirm the structure of the product using NMR spectroscopy (¹H NMR and ¹³C NMR).
Biological Activity and Potential Signaling Pathways
As a nornicotine analog, this compound is expected to exhibit activity at nicotinic acetylcholine receptors (nAChRs). Nornicotine itself is a metabolite of nicotine and acts as an agonist at various nAChR subtypes. The specific affinity and functional activity (agonist or antagonist) of this compound at different nAChR subtypes would need to be determined experimentally.
Activation of nAChRs, which are ligand-gated ion channels, typically leads to an influx of cations (Na⁺ and Ca²⁺), resulting in depolarization of the cell membrane. This initial event can trigger a cascade of downstream signaling pathways. The two most prominent pathways activated by nAChR stimulation are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. These pathways are crucial in regulating a variety of cellular processes, including cell survival, proliferation, and differentiation.
Below are diagrams illustrating the potential signaling pathways that could be modulated by this compound, assuming it acts as a nAChR agonist.
Experimental Protocols for Pharmacological Characterization
To determine the precise biological activity of this compound, a series of in vitro assays are required. The following are detailed protocols for key experiments.
Radioligand Binding Assay for nAChR Affinity
This assay determines the binding affinity (Ki) of the test compound for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.
Materials and Reagents:
-
Cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing α4β2 or α7 nAChRs).
-
Radioligand (e.g., [³H]epibatidine or [³H]cytisine).
-
Unlabeled competitor for non-specific binding determination (e.g., nicotine).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail.
-
96-well plates, vacuum filtration manifold, and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target nAChR subtype in ice-cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM nicotine).
-
Competition: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Characterization: Calcium Flux Assay
This assay measures the ability of the test compound to activate nAChRs and cause an influx of calcium into the cell, providing information on its functional activity (agonist or antagonist).
Materials and Reagents:
-
Cells expressing the nAChR subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Known nAChR agonist (e.g., acetylcholine or nicotine) and antagonist (e.g., mecamylamine).
-
Fluorescent plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Assay:
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject a solution of this compound at various concentrations and immediately begin recording the change in fluorescence over time.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.
-
-
Data Analysis: Analyze the fluorescence data to determine the change in intracellular calcium concentration. For agonists, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC₅₀ value. For antagonists, determine the IC₅₀ value by measuring the inhibition of the agonist-induced response.
Functional Characterization: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique allows for the direct measurement of ion channel activity and is a gold standard for characterizing the functional properties of ligand-gated ion channels like nAChRs.
Materials and Reagents:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the nAChR of interest.
-
TEVC setup (amplifier, micromanipulators, perfusion system).
-
Recording solution (e.g., ND96).
-
Test compound solutions.
Procedure:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with the cRNA for the nAChR subunits and incubate for 2-5 days to allow for receptor expression.
-
Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply the test compound at various concentrations via the perfusion system and record the resulting current.
-
-
Data Analysis: Measure the peak current amplitude at each concentration of the test compound. Plot the normalized current response against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ and maximal efficacy (I_max).
Safety and Handling
As there is no specific safety data sheet for this compound, precautions for handling similar brominated pyridine compounds should be followed. These compounds are generally considered harmful if swallowed, and may cause skin, eye, and respiratory irritation.
Recommended Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors or mists.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a nornicotine analog with the potential to interact with nicotinic acetylcholine receptors. This technical guide provides a foundation for its synthesis and comprehensive pharmacological characterization. The detailed experimental protocols for binding and functional assays will enable researchers to elucidate its specific biological activity and potential as a pharmacological tool or therapeutic lead. Further investigation is required to determine its precise affinity, functional profile at various nAChR subtypes, and its downstream cellular effects.
References
Spectroscopic Profile of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-5-(2-Pyrrolidinyl)Pyridine. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally related compounds and established spectroscopic principles. This guide is intended to support research, drug development, and quality control activities by providing a robust set of expected analytical data and the methodologies to obtain them.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectral data of analogous structures, including various substituted pyridines and pyrrolidines.
Nuclear Magnetic Resonance (NMR) Data
The NMR spectra are predicted for a standard analysis in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.45 | d | ~2.0 | H-2 (Pyridine) |
| ~8.30 | d | ~2.0 | H-6 (Pyridine) |
| ~7.75 | t | ~2.0 | H-4 (Pyridine) |
| ~4.20 | t | ~7.5 | H-2' (Pyrrolidine) |
| ~3.30 - 3.45 | m | - | H-5'a (Pyrrolidine) |
| ~3.15 - 3.25 | m | - | H-5'b (Pyrrolidine) |
| ~2.10 - 2.25 | m | - | H-3'a (Pyrrolidine) |
| ~1.90 - 2.05 | m | - | H-3'b, H-4' (Pyrrolidine) |
| ~1.75 (broad s) | s | - | NH (Pyrrolidine) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C-6 (Pyridine) |
| ~148.5 | C-2 (Pyridine) |
| ~140.0 | C-5 (Pyridine) |
| ~135.0 | C-4 (Pyridine) |
| ~122.0 | C-3 (Pyridine) |
| ~60.0 | C-2' (Pyrrolidine) |
| ~46.0 | C-5' (Pyrrolidine) |
| ~35.0 | C-3' (Pyrrolidine) |
| ~25.0 | C-4' (Pyrrolidine) |
Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (secondary amine) |
| ~3100 - 3000 | Weak | C-H stretch (aromatic) |
| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1470, ~1420 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1100 | Medium | C-N stretch (aromatic and aliphatic amine) |
| ~1020 | Medium | C-Br stretch |
| ~850 - 750 | Strong | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS) Data
The predicted mass spectrum is based on electron ionization (EI).
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 227/229 | High | [M]⁺ (Molecular ion) with characteristic bromine isotope pattern (¹⁹Br/⁸¹Br) |
| 147 | Moderate | [M - Br]⁺ |
| 70 | High | [C₄H₈N]⁺ (Pyrrolidinyl fragment) |
Experimental Protocols
The following sections detail the standard operating procedures for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional proton spectrum with the following typical parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: ~4 s
-
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with the following typical parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2.0 s
-
-
Process the spectrum similarly to the ¹H NMR.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the neat this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
Procedure:
-
Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The GC will separate the compound before it enters the mass spectrometer. For direct infusion, a solution of the sample is introduced directly into the ion source.
-
Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Navigating the Solubility Landscape of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine
A foundational understanding of the compound's basic physicochemical properties is essential before embarking on solubility studies.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrN₂ | [1][4] |
| Molecular Weight | 227.1 g/mol | [1][4] |
| Boiling Point (Predicted) | 295.4 ± 40.0 °C | [1][4] |
| Density (Predicted) | 1.434 ± 0.06 g/cm³ | [1][4] |
| CAS Number | 71719-06-7 | [1] |
Quantitative Solubility Data
The following table is provided as a structured template to record experimentally determined solubility data for this compound in a variety of solvents relevant to pharmaceutical and laboratory applications. It is recommended to determine solubility at controlled temperatures, such as ambient temperature (e.g., 25°C) and physiological temperature (e.g., 37°C).
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method Used |
| Phosphate-Buffered Saline (PBS), pH 7.4 | ||||
| Simulated Gastric Fluid (SGF) | ||||
| Simulated Intestinal Fluid (SIF) | ||||
| Water | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Ethanol | ||||
| Methanol | ||||
| Acetonitrile | ||||
| Chloroform | ||||
| Acetone |
Note: The molar concentration can be calculated using the molecular weight of this compound (227.1 g/mol ).
Experimental Protocols for Solubility Determination
The determination of a compound's solubility can be approached through two primary methodologies: kinetic and thermodynamic solubility assays. The choice of method often depends on the stage of research, with kinetic assays being more suited for high-throughput screening in early discovery and thermodynamic assays providing a more accurate equilibrium value for lead optimization and formulation.[2][5]
Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (typically in DMSO) into an aqueous buffer.[6] This method is prone to supersaturation but is valuable for its speed and low sample consumption.[2][7]
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO).[6][8]
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.[5]
-
Addition to Aqueous Buffer: Add a small volume (e.g., 5 µL) of each DMSO stock dilution to the wells of a new microtiter plate. Subsequently, add the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve the final target concentrations and a consistent final DMSO concentration (typically ≤1%).[6][8]
-
Incubation: Mix the contents of the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1.5 to 2 hours).[2][8]
-
Detection of Precipitation:
-
Nephelometry: Use a nephelometer to measure the light scattering in each well, which indicates the presence of undissolved particles.[2][5][8]
-
Direct UV Assay: Alternatively, filter the solutions to remove any precipitate.[8] The concentration of the dissolved compound in the filtrate is then quantified using a UV-Vis spectrophotometer at the compound's maximum absorbance wavelength.[2][8]
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium with its solid phase.[3][9] This "shake-flask" method is considered the gold standard for solubility measurement.[10]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., PBS, pH 7.4, water, or organic solvents).[3] The presence of excess solid is crucial to ensure that equilibrium is reached.[11]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or thermomixer (e.g., at 25°C or 37°C) for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.[3][6][9]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[2][6]
-
Quantification:
-
Accurately dilute the clear supernatant with a suitable solvent.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][12]
-
A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
-
Data Analysis: The measured concentration of the saturated supernatant represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for determining the kinetic and thermodynamic solubility of this compound.
Conclusion
The solubility of this compound is a fundamental parameter that dictates its utility in research and development. While pre-existing data is scarce, the experimental protocols for kinetic and thermodynamic solubility outlined in this guide provide a robust framework for its determination. By systematically applying these methodologies and recording the data in the provided template, researchers can generate the high-quality, reliable solubility profiles necessary to advance their scientific objectives. Accurate solubility data is indispensable for ensuring the validity of in vitro studies and for making informed decisions in the drug development pipeline.
References
- 1. This compound CAS#: 71719-06-7 [m.chemicalbook.com]
- 2. enamine.net [enamine.net]
- 3. evotec.com [evotec.com]
- 4. This compound | CAS#:71719-06-7 | Chemsrc [chemsrc.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sourcing and Technical Data for 3-Bromo-5-(2-Pyrrolidinyl)Pyridine
For researchers and professionals in drug development, the timely procurement of high-quality chemical reagents is a critical cornerstone of successful project execution. This technical guide provides an in-depth overview of commercial suppliers for 3-Bromo-5-(2-Pyrrolidinyl)Pyridine, a nornicotine analog with applications as a hapten for immunoassays.[1] This document outlines key technical data, a detailed synthesis protocol, and logical workflows to aid in sourcing and utilization.
Physicochemical Properties
This compound is a versatile chemical intermediate. A summary of its key properties is provided below.
| Property | Value | Source |
| CAS Number | 71719-06-7 | [1][2] |
| Molecular Formula | C9H11BrN2 | [1][2] |
| Molecular Weight | 227.1 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 295.4±40.0 °C (Predicted) | [1][2] |
| Density | 1.434±0.06 g/cm3 (Predicted) | [1][2] |
| pKa | 8.56±0.10 (Predicted) | [1] |
| Storage | 2-8°C, protect from light, keep in a dark place, sealed in dry conditions. | [1] |
Commercial Suppliers
A variety of chemical suppliers offer this compound. The following table summarizes a selection of these vendors and the typical specifications for their products. It is important to note that for some suppliers, this compound is available as the dihydrochloride salt.
| Supplier | Product Name/Synonym | Purity | Available Quantities |
| J & K SCIENTIFIC LTD. | This compound | Not Specified | Contact for details |
| Tetranov Biopharm | This compound | Not Specified | Contact for details |
| Chemsky (shanghai) International Co.,Ltd. | This compound | Not Specified | Contact for details |
| Record Tech (Shanghai) Co., LTD. | This compound | Not Specified | Contact for details |
| Hangzhou Sage Chemical Co., Ltd. | This compound | Not Specified | Contact for details |
| Shanghai Amole Biotechnology Co., Ltd. | (RS)-3-Bromo Nornicotine | 96.0% | 100mg, 1g, 250mg, 25g |
| Ambeed, Inc. (via Sigma-Aldrich) | This compound | 98% | Contact for details |
| AK Scientific Inc. | (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride | Not Specified | 100mg, 500mg, 1g |
| 2A Biotech | This compound | Not Specified | Contact for details |
| Biosynth | 3-Bromo-5-pyrrolidinopyridine | Not Specified | Contact for details |
Experimental Protocol: Synthesis of this compound
The following is a general procedure for the synthesis of this compound from 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.[1]
Materials:
-
3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (2.0 g, 8.8 mmol)
-
Methanol/acetic acid (80:20 v/v), 80 mL
-
Sodium borohydride (747 mg, 19.75 mmol)
-
Dry ice-acetonitrile bath
-
Water
-
Sodium hydroxide
-
Dichloromethane
-
Saturated saline
-
Anhydrous potassium carbonate
-
Silica gel for column chromatography
-
Ethyl acetate-methanol (1:1 v/v)
Procedure:
-
Dissolve 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine in the methanol/acetic acid solvent mixture.
-
Cool the reaction mixture to -40 °C using a dry ice-acetonitrile bath.
-
Add sodium borohydride to the reaction mixture in batches over 10 minutes with vigorous stirring, allowing the temperature to rise to -20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Remove most of the solvent using a rotary evaporator.
-
Add 200 mL of water to the residue and adjust the pH to be alkaline with sodium hydroxide.
-
Extract the aqueous solution with dichloromethane (2 x 90 mL).
-
Combine the organic phases, wash with saturated saline, and dry over anhydrous potassium carbonate.
-
Filter the solution and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography (10x4 cm) using an eluent of 1:1 (v/v) ethyl acetate-methanol.
-
The final product, this compound, is obtained as a yellow oil (1.8 g, 90% yield).[1]
-
The structure of the product can be confirmed by NMR hydrogen (400 MHz, CDCl3) and carbon (100 MHz, CDCl3) spectra.[1]
Visualizing Workflows and Structures
To aid in the practical application of this information, the following diagrams, generated using the DOT language, illustrate a logical workflow for supplier selection and the chemical transformation described in the synthesis protocol.
Caption: Workflow for Selecting a Commercial Chemical Supplier.
Caption: Synthesis of this compound.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine, a nornicotine analog with applications in immunological assays. While experimental three-dimensional structural data for this specific compound is not publicly available, this guide synthesizes information from its synthesis, spectroscopic characterization, and detailed computational studies of its parent compound, nornicotine. This information is critical for understanding its chemical behavior, potential biological activity, and for guiding further research and development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and immunology. As an analog of nornicotine, a primary metabolite of nicotine, it serves as a valuable tool for studying nicotinic acetylcholine receptors (nAChRs) and for the development of specific antibodies.[1] Understanding the molecule's three-dimensional structure and conformational flexibility is paramount for elucidating its interactions with biological targets and for the rational design of related compounds.
This guide summarizes the available data on this compound, including its synthesis and key physicochemical properties. In the absence of direct experimental structural data, we draw upon high-level computational studies of nornicotine to infer the likely conformational landscape of its brominated derivative.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrN₂ | [1] |
| Molecular Weight | 227.1 g/mol | [1] |
| CAS Number | 71719-06-7 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point (Predicted) | 295.4 ± 40.0 °C | [1] |
| Density (Predicted) | 1.434 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 8.56 ± 0.10 | [1] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound has been reported via the reduction of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.[1] The structural confirmation of the final product was achieved through nuclear magnetic resonance (NMR) spectroscopy.[1]
Experimental Protocol: Synthesis
The following protocol is based on the reported synthesis of this compound[1]:
-
Dissolution: 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (2.0 g, 8.8 mmol) is dissolved in a mixed solvent of methanol and acetic acid (80:20 v/v, 80 mL).
-
Cooling: The reaction mixture is cooled to -40 °C using a dry ice-acetonitrile bath.
-
Reduction: Sodium borohydride (747 mg, 19.75 mmol) is added to the reaction mixture in batches over 10 minutes with vigorous stirring, allowing the temperature to rise to -20 °C.
-
Work-up:
-
The reaction is allowed to warm to room temperature.
-
The solvent is removed using a rotary evaporator.
-
Water (200 mL) is added to the residue.
-
The solution is made alkaline with sodium hydroxide.
-
The aqueous phase is extracted with dichloromethane (2 x 90 mL).
-
The combined organic phases are washed with saturated saline, dried over anhydrous potassium carbonate, filtered, and concentrated.
-
-
Purification: The crude product is purified by silica gel column chromatography using a 1:1 (v/v) mixture of ethyl acetate and methanol as the eluent to yield this compound as a yellow oil (1.8 g, 90% yield).[1]
Spectroscopic Confirmation
The structure of the synthesized compound was confirmed by ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) spectroscopy.[1] While the detailed spectral data is not publicly available, the citation of these standard techniques indicates a successful synthesis and structural verification.
Molecular Structure and Conformation
Direct experimental determination of the three-dimensional structure of this compound through methods like X-ray crystallography has not been reported. However, valuable insights into its conformational preferences can be derived from computational studies on its parent compound, nornicotine.
Conformational Analysis based on Nornicotine
High-level ab initio calculations on nornicotine reveal that it is a conformationally flexible molecule, existing as a mixture of several conformers in the gas phase.[2] The primary conformational variability arises from the rotation around the C-C bond connecting the pyridine and pyrrolidinyl rings.
The key findings from the conformational analysis of nornicotine that are relevant to this compound are:
-
Trans Conformation Preference: The lowest energy conformers of nornicotine adopt a trans orientation, where the two rings are positioned on opposite sides of the connecting C-C bond.[2]
-
Low Rotational Barriers: The energy barriers for the interconversion between these conformers are relatively low (less than 6 kcal/mol), indicating that the molecule can readily sample different conformations at room temperature.[2]
-
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and can adopt different puckered conformations (envelope or twist).
It is highly probable that this compound exhibits similar conformational behavior. The presence of the bromine atom at the 3-position of the pyridine ring is expected to have a minor influence on the rotational barrier around the inter-ring bond, but it may affect the relative populations of the different conformers due to steric and electronic effects.
Caption: Synthetic workflow for this compound.
Structure-Activity Relationships and Drug Development Implications
The conformational flexibility of this compound has significant implications for its interaction with biological targets. The ability to adopt multiple low-energy conformations allows the molecule to adapt its shape to fit into different binding pockets. For drug development professionals, understanding this conformational landscape is crucial for:
-
Pharmacophore Modeling: Identifying the specific conformation responsible for biological activity.
-
Lead Optimization: Designing more rigid analogs that are "pre-organized" in the bioactive conformation to enhance binding affinity and selectivity.
-
Predicting Off-Target Effects: Assessing the potential for the molecule to bind to other receptors due to its conformational adaptability.
Caption: Simplified energy landscape showing interconversion of conformers.
Conclusion
While a complete experimental structural elucidation of this compound is yet to be reported, a substantial amount of information can be gathered from its synthesis and by analogy to its parent compound, nornicotine. The available data indicates that it is a conformationally flexible molecule, likely existing as an equilibrium of multiple trans conformers. This inherent flexibility is a key determinant of its chemical and biological properties. Further experimental studies, such as single-crystal X-ray diffraction and detailed NMR conformational analysis, are warranted to provide a more definitive picture of its three-dimensional structure and to validate the computational predictions. Such data would be invaluable for the continued development and application of this and related compounds in research and drug discovery.
References
Nornicotine Analogs: A Technical Guide for Nicotinic Acetylcholine Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels integral to synaptic transmission in both the central and peripheral nervous systems.[1][2] Their diverse subunit compositions result in a wide array of receptor subtypes, each with distinct pharmacological properties, making them critical targets for therapeutic development in areas such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2][3][4] Nornicotine, a primary metabolite of nicotine and a significant tobacco alkaloid, along with its synthetic analogs, serve as powerful pharmacological tools for dissecting the function of these diverse nAChR subtypes.[3][5] This guide provides an in-depth overview of nornicotine analogs, their quantitative pharmacology, key experimental protocols for their study, and the signaling pathways they modulate.
Pharmacology and Structure-Activity Relationships (SAR)
Nornicotine is structurally similar to nicotine but lacks the N-methyl group on the pyrrolidine ring.[2] This seemingly minor structural change significantly alters its pharmacological profile. Nornicotine demonstrates notable activity at α7 and α6-containing nAChRs.[3] The development of nornicotine analogs has been driven by the need for subtype-selective ligands to probe receptor function.
Structure-activity relationship studies reveal key insights:
-
The Protonatable Nitrogen: A basic, protonatable nitrogen on the pyrrolidine ring is crucial for binding affinity at most nAChR subtypes.[6]
-
N-Substituents: Modification of the pyrrolidine nitrogen influences potency and selectivity. For example, the removal of the N-methyl group (nicotine to nornicotine) alters subtype preference.
-
Conformational Restriction: Creating conformationally restricted analogs by introducing bridges or additional rings can dramatically alter selectivity. For instance, tethering a two-carbon bridge between the pyridyl and pyrrolidino moieties can decrease affinity for α4β2 receptors while maintaining it for α7 receptors.[2][7]
-
Pyridine Ring Modification: Changes to the pyridine ring, such as altering the nitrogen's position or adding substituents, can modulate both affinity and efficacy, sometimes converting a full agonist into a partial agonist or antagonist.[8][9]
The logical progression of SAR studies often involves synthesizing a library of analogs with systematic modifications to probe interactions with the receptor's binding pocket.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of nornicotine and selected analogs at various nAChR subtypes. This data is crucial for selecting the appropriate compound for a specific research question.
Table 1: Binding Affinities (Ki / IC50) of Nornicotine Analogs at nAChR Subtypes
| Compound/Analog | nAChR Subtype | Ki / IC50 (nM) | Radioligand | Source |
| (S)-Nornicotine | Neuromuscular | 21,000 | - | [10] |
| Nicotine | α4β2 | 1.0 | [3H]NIC | [7] |
| Nicotine | α7 | 770 | [3H]MLA | [7] |
| N-n-dodecylpyridinium | α4β2 | >10,000 | [3H]nicotine | [11] |
| A-84543 Analog (H-11MNH) | α2β2 | High Affinity | [3H]Epibatidine | [12] |
| A-84543 Analog (H-11MNH) | α4β2 | High Affinity | [3H]Epibatidine | [12] |
| 2'-Fluoro-3'-(4''-pyridinyl)deschloroepibatidine (7a) | α4β2 | 0.12 | [3H]Epibatidine | [13] |
| 2'-Fluoro-3'-(3''-pyridinyl)deschloroepibatidine (8a) | α4β2 | 0.35 | [3H]Epibatidine | [13] |
| TC299423 | α4β2 | 1.1 | [3H]Cytisine | [14] |
| TC299423 | α6β2 | 1.3 | [125I]α-CtxMII | [14] |
Note: Asterisk () indicates native receptor complexes which may include other subunits.*
Table 2: Functional Efficacy (EC50 / Emax) of Nornicotine Analogs at nAChR Subtypes
| Compound/Analog | nAChR Subtype | EC50 (µM) | Emax (% of ACh or Nicotine) | Assay Type | Source |
| (S)-Nornicotine | α7 | ~17 | 50% (vs ACh) | TEVC | [3] |
| (S)-Nornicotine | α6/α3 chimera | ~4 | 50% (vs ACh) | TEVC | [3] |
| Phenolic Analog 1 | human α4β2 | - | 50% (vs ACh) | Electrophysiology | [8] |
| Phenolic Analog 2 | human α4β2 | ~0.07 | 100% (vs ACh) | Electrophysiology | [8] |
| Metanicotine (8a) | α4β2 | 8.3 | 122% | Dopamine Release | [9] |
| Metanicotine (8a) | α6β2 | - | No Activity | Dopamine Release | [9] |
| Pyrimidine (8b) | α4β2 | 5.9 | 73% | Dopamine Release | [9] |
| Pyrimidine (8b) | α6β2 | 37 | 80% | Dopamine Release | [9] |
| TC299423 | α6β2* | 0.28 | 54% (vs Nicotine) | Dopamine Release | [14] |
Key Experimental Methodologies
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Kd, Ki) of an analog for a specific nAChR subtype. They typically involve incubating a biological preparation (e.g., cell membranes expressing the receptor) with a radiolabeled ligand and measuring the displacement of this ligand by the unlabeled test compound.[1][15]
Detailed Protocol: Competition Radioligand Binding Assay
-
Membrane Preparation: Homogenize tissue or cells expressing the target nAChR subtype in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat this wash step. Finally, resuspend the membrane pellet to a protein concentration of 0.5-1.0 mg/mL.[1]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: 50 µL membrane prep, 50 µL radioligand (e.g., [³H]-Epibatidine at a concentration near its Kd), and 50 µL of assay buffer.[1]
-
Non-specific Binding (NSB): 50 µL membrane prep, 50 µL radioligand, and 50 µL of a high concentration of a known competitor (e.g., 100 µM Nicotine).[1]
-
Competition: 50 µL membrane prep, 50 µL radioligand, and 50 µL of the nornicotine analog at various concentrations.[1]
-
-
Incubation: Incubate the plate for a defined period (e.g., 120 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.[16]
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.[1]
-
Data Analysis: Calculate specific binding by subtracting the NSB counts from the total and competition counts. Plot the specific binding as a function of the log concentration of the test analog. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.[1]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a powerful technique for characterizing the functional properties (e.g., efficacy, potency, ion selectivity) of ligands at nAChRs expressed in large cells, most commonly Xenopus oocytes.[17][18] The technique allows the experimenter to "clamp" the membrane voltage at a set potential and measure the ionic currents that flow through the receptor channels upon application of an agonist.
Detailed Protocol: TEVC on Xenopus Oocytes
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.
-
cRNA Injection: Inject the oocytes with a solution containing the cRNA transcripts for the desired nAChR α and β subunits.[19]
-
Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable buffer to allow for the expression and assembly of nAChR channels on the oocyte membrane.[19]
-
Recording Setup: Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).
-
Voltage Clamping: Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, while the other injects current to maintain (clamp) the potential at a desired holding value (e.g., -70 mV).[20][21]
-
Agonist Application: Apply the nornicotine analog to the oocyte via the perfusion system at increasing concentrations.
-
Data Acquisition and Analysis: Record the inward currents elicited by the agonist at each concentration. Plot the peak current amplitude against the agonist concentration and fit the data to the Hill equation to determine the EC50 (potency) and Imax (a measure of efficacy).[3]
Functional Assays
Many nAChR subtypes, particularly the α7 subtype, are highly permeable to Ca²⁺.[22][23] Calcium imaging uses fluorescent indicators to visualize the increase in intracellular calcium concentration that occurs upon receptor activation, providing a functional readout of agonist activity in cultured cells.
Detailed Protocol: Calcium Imaging
-
Cell Culture: Plate cells (e.g., HEK293 cells stably expressing the nAChR of interest, or primary neurons) on glass-bottom dishes or coverslips.
-
Indicator Loading: Rinse the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM) for 30-60 minutes at 37°C.[24]
-
Washing: Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester.
-
Imaging: Mount the coverslip onto the stage of a fluorescence microscope (e.g., a confocal microscope).
-
Data Acquisition: Acquire a baseline fluorescence reading (F0). Perfuse the cells with the nornicotine analog and record the change in fluorescence intensity (F) over time.[24]
-
Analysis: The response is typically quantified as the change in fluorescence over the baseline (ΔF/F0 = (F - F0)/F0). Dose-response curves can be generated to determine the EC50 of the analog.[25]
Presynaptic nAChRs play a crucial role in modulating the release of various neurotransmitters, including dopamine (DA).[26] These assays measure the ability of a nornicotine analog to evoke the release of a specific neurotransmitter, often from brain tissue slices or synaptosomes.
Detailed Protocol: [³H]Dopamine Release from Striatal Slices
-
Tissue Preparation: Prepare coronal brain slices containing the striatum from a rat.[5]
-
Loading: Preload the slices by incubating them with [³H]dopamine in an oxygenated buffer.
-
Superfusion: Place the loaded slices in a superfusion chamber and perfuse with buffer at a constant rate to establish a stable baseline of tritium efflux.[11]
-
Stimulation: After establishing a baseline, switch to a buffer containing the nornicotine analog for a brief period (e.g., 1-2 minutes) to stimulate release.
-
Fraction Collection: Collect the superfusate in timed fractions throughout the experiment (before, during, and after stimulation).
-
Quantification and Analysis: Measure the radioactivity in each fraction using a scintillation counter. The agonist-evoked release is calculated as the percentage of total tritium released above the baseline. Dose-response curves can be generated to determine EC50 and Emax values.[5][11]
nAChR Signaling Pathways
Beyond their primary function as ion channels, nAChRs can initiate complex intracellular signaling cascades, often referred to as "metabotropic" signaling.[27] Activation of nAChRs, leading to cation influx (especially Ca²⁺), can trigger downstream pathways that influence cell survival, gene expression, and inflammation.
Key signaling pathways include:
-
PI3K/Akt Pathway: Agonist stimulation, particularly of α7 and α4β2 nAChRs, can activate the phosphoinositide 3-kinase (PI3K)-Akt pathway. This cascade is crucial for neuroprotective effects, promoting cell survival by up-regulating anti-apoptotic proteins like Bcl-2.[22][28]
-
MAPK/ERK Pathway: Nicotinic agonists can cause the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.[29][30]
-
JAK2/STAT3 Pathway: The α7 nAChR has been shown to couple to Janus kinase 2 (JAK2), leading to the activation of the signal transducer and activator of transcription 3 (STAT3), which can regulate gene expression.[27]
-
PLC/IP₃ Pathway: Some nAChRs, like α7, can couple to Gαq proteins, activating phospholipase C (PLC). This leads to the production of inositol 1,4,5-trisphosphate (IP₃), which triggers the release of Ca²⁺ from intracellular stores (e.g., the endoplasmic reticulum), further amplifying the calcium signal.[27]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal nicotinic acetylcholine receptor binding affinities of boron-containing nicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of structurally diverse neuronal nicotinic receptor ligands for selectivity at the α6* subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-n-alkylpyridinium analogs, a novel class of nicotinic receptor antagonists: selective inhibition of nicotine-evoked [3H] dopamine overflow from superfused rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors [frontiersin.org]
- 15. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
- 20. researchgate.net [researchgate.net]
- 21. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 22. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
- 26. Regulation of Synaptic Transmission and Plasticity by Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect's Blueprint: A Technical Guide to Hapten Synthesis for Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern diagnostics and drug development, immunoassays stand as a cornerstone for the sensitive and specific detection of a vast array of molecules. At the heart of immunoassays for small molecules lies the hapten, a small molecule that, when conjugated to a larger carrier protein, can elicit a specific immune response. The art and science of hapten synthesis and conjugation are therefore critical for the development of robust and reliable immunoassays. This technical guide provides an in-depth exploration of the core principles and methodologies involved in the synthesis of haptens for immunoassay development, offering detailed experimental protocols, data presentation, and visual workflows to empower researchers in this field.
The Foundation: Understanding Haptens and Immunoassays
A hapten is a small molecule that is not immunogenic on its own but can elicit an immune response when attached to a larger carrier molecule, typically a protein.[1] This hapten-carrier conjugate, now immunogenic, can be used to generate antibodies that specifically recognize the hapten. These antibodies are the key reagents in immunoassays designed to detect and quantify the small molecule of interest.
Competitive immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are commonly employed for hapten detection.[2] In a typical competitive ELISA, the hapten present in a sample competes with a labeled hapten (e.g., conjugated to an enzyme) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the hapten in the sample.
Strategic Design: Crafting the Hapten for Optimal Performance
The design and synthesis of a hapten are pivotal steps that significantly influence the specificity and sensitivity of the resulting immunoassay.[3] Key considerations in hapten design include the selection of the modification site and the incorporation of a spacer arm.
Site Selection: Preserving Epitopes
The point of attachment of the linker to the hapten should be carefully chosen to ensure that the key antigenic determinants (epitopes) of the molecule are exposed and accessible for antibody recognition.[4] Modification at a site that is crucial for the molecule's characteristic structure can lead to the production of antibodies that do not recognize the free, unmodified hapten.
The Spacer Arm: Bridging the Gap
A spacer arm, or linker, is often introduced between the hapten and the carrier protein to increase the hapten's exposure to the immune system and minimize steric hindrance from the carrier protein.[5] The length and chemical nature of the spacer arm can impact the immunogenicity of the conjugate and the affinity of the resulting antibodies.
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed methodologies for key experiments in hapten synthesis and immunoassay development.
Synthesis of a Carboxylated Hapten Derivative
To enable conjugation to a carrier protein, a functional group, typically a carboxyl group, needs to be introduced into the hapten's structure. This can be achieved by reacting the hapten with a reagent containing a carboxyl group and a reactive group that can bind to the hapten.
Protocol: Introduction of a Carboxylic Acid Group
-
Dissolve the Hapten: Dissolve the hapten in a suitable organic solvent (e.g., anhydrous Dimethylformamide - DMF).
-
Add Reagents: Add a molar excess of a reagent containing a carboxylic acid and a reactive group (e.g., succinic anhydride) and a base (e.g., triethylamine or DMAP) to the hapten solution.
-
Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 16-24 hours).[6]
-
Purification: Purify the carboxylated hapten derivative using appropriate chromatographic techniques (e.g., column chromatography).
-
Characterization: Confirm the structure of the purified product using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Hapten-Carrier Protein Conjugation
The covalent linkage of the hapten to a carrier protein is a critical step in the preparation of an immunogen. The choice of conjugation method depends on the functional groups present on the hapten and the carrier protein.[]
The carbodiimide-mediated active ester method is one of the most common and efficient techniques for conjugating haptens with carboxyl groups to the primary amino groups (e.g., lysine residues) of carrier proteins.[8]
Protocol: Active Ester Conjugation
-
Hapten Activation:
-
Dissolve the carboxylated hapten in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Add a molar excess of N-hydroxysuccinimide (NHS) and a water-soluble carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9]
-
Stir the reaction mixture at room temperature for several hours (e.g., 4-12 hours) to form the NHS-activated hapten.[10]
-
-
Protein Preparation:
-
Dissolve the carrier protein (e.g., Bovine Serum Albumin - BSA or Keyhole Limpet Hemocyanin - KLH) in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.2-8.0).[11]
-
-
Conjugation:
-
Slowly add the NHS-activated hapten solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[12]
-
-
Purification:
-
Remove unreacted hapten and byproducts by dialysis against PBS or by using a desalting column.
-
Glutaraldehyde is a homobifunctional crosslinker that can react with primary amino groups on both the hapten and the carrier protein, forming a Schiff base linkage.[13]
Protocol: Glutaraldehyde Conjugation
-
Solution Preparation:
-
Dissolve the hapten (containing a primary amine) and the carrier protein in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Glutaraldehyde Addition:
-
Slowly add a solution of glutaraldehyde to the hapten-protein mixture while stirring. The final concentration of glutaraldehyde should be optimized.
-
-
Reaction:
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 1-4 hours).
-
-
Stabilization (Optional):
-
The Schiff base can be stabilized by reduction with sodium borohydride.
-
-
Purification:
-
Purify the conjugate by dialysis or gel filtration to remove excess glutaraldehyde and unreacted molecules.
-
Characterization of Hapten-Carrier Conjugates
It is crucial to characterize the hapten-carrier conjugate to determine the hapten-to-protein molar ratio (hapten density), as this can influence the immunogenicity of the conjugate.[14]
Protocol: Determination of Hapten Density by MALDI-TOF Mass Spectrometry
-
Sample Preparation:
-
Prepare a solution of the unconjugated carrier protein and the hapten-carrier conjugate at a known concentration.
-
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for proteins >10,000 Da) in a solvent mixture (e.g., acetonitrile and water with 0.1% trifluoroacetic acid).
-
-
Spotting:
-
Mix a small volume of the protein/conjugate solution with the matrix solution on a MALDI target plate and allow it to air dry (dried-droplet method).[15]
-
-
Data Acquisition:
-
Acquire the mass spectra of the unconjugated protein and the conjugate using a MALDI-TOF mass spectrometer.
-
-
Calculation:
-
Determine the average molecular weight of the protein and the conjugate.
-
Calculate the hapten density using the following formula:
-
Hapten Density = (Average MW of Conjugate - Average MW of Protein) / MW of Hapten
-
-
Development of a Competitive ELISA
Once specific antibodies are generated, a competitive ELISA can be developed to detect the hapten.
Protocol: Indirect Competitive ELISA
-
Coating:
-
Coat a microtiter plate with the hapten-protein conjugate (coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[16]
-
-
Washing:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20 - PBST).
-
-
Blocking:
-
Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST) and incubating for 1-2 hours at room temperature.[16]
-
-
Competition:
-
Add standard solutions of the hapten at various concentrations or the unknown samples to the wells.
-
Immediately add the primary antibody (at a predetermined optimal dilution) to the wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Wash the plate three to five times with wash buffer.
-
-
Secondary Antibody:
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Substrate Addition:
-
Add a suitable substrate (e.g., TMB for HRP) and incubate in the dark until color develops.
-
-
Stopping the Reaction:
-
Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Visualizing the Process: Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the key workflows in hapten synthesis and immunoassay development.
Caption: Workflow for the synthesis and characterization of a hapten-carrier conjugate.
Caption: Step-by-step workflow of an indirect competitive ELISA for hapten detection.
Data at a Glance: Quantitative Summaries
The following tables summarize key quantitative data from various studies to provide a comparative overview of hapten-carrier conjugation and immunoassay performance.
Table 1: Hapten-to-Carrier Protein Molar Ratios and Their Impact on Antibody Titer
| Hapten | Carrier Protein | Molar Ratio (Hapten:Protein) | Resulting Antibody Titer | Reference |
| Mercaptopropionic acid derivative of atrazine | BSA | 1:5 | Moderate | [5][17] |
| Mercaptopropionic acid derivative of atrazine | BSA | 1:10 | Good | [5][17] |
| Mercaptopropionic acid derivative of atrazine | BSA | 1:20 | High | [5][17] |
| Mercaptopropionic acid derivative of atrazine | BSA | 1:40 | High | [5][17] |
| Mercaptopropionic acid derivative of atrazine | BSA | 1:100 | No significant increase | [5][17] |
| Zearalenone Haptens | BSA | 17.6:1 and 15.6:1 | High hapten-to-protein molar ratios | [18] |
Table 2: Performance of Competitive Immunoassays for Various Haptens
| Hapten | Immunoassay Format | IC50 Value | Limit of Detection (LOD) | Reference |
| Atrazine | Fluorescence-based immunoassay | 12 ng/mL | 2 ng/mL | [19] |
| 2,4-Dichlorophenoxyacetic acid | Fluorescence-based immunoassay | 70 ng/mL | 7 ng/mL | [19] |
| Parathion | Indirect Competitive ELISA | 4.79 ng/mL | 0.31 ng/mL | [16] |
| Efavirenz | Competitive EIA | - | 150 pg/mL | [20] |
| Atrazine | ic-ELISA | 1.678 µg/L | - | [21] |
| Linezolid | Coated antibody-ELISA | 0.48–0.75 ng/mL | - | |
| Linezolid | Coated antigen-ELISA | 11.5–28.3 ng/mL | - |
Conclusion
The synthesis of haptens and their conjugation to carrier proteins are foundational steps in the development of sensitive and specific immunoassays for small molecules. A rational approach to hapten design, coupled with well-defined conjugation and characterization protocols, is paramount for generating high-quality antibodies and robust assay performance. This guide has provided a comprehensive overview of the key principles and methodologies, offering researchers the necessary tools and knowledge to successfully navigate the intricacies of hapten synthesis for immunoassay development. By carefully considering the strategies and protocols outlined herein, scientists can enhance their ability to create powerful analytical tools for a wide range of applications in research, diagnostics, and drug development.
References
- 1. The influence of spacer-containing enzyme conjugate on the sensitivity and specificity of enzyme immunoassays for hapten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biossusa.com [biossusa.com]
- 4. A simple method for increasing hapten immunogenicity by a specific structural modification of the carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. Alternative Hapten Design for Zearalenone Immunoreagent Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MALDI/MS peptide mass fingerprinting for proteome analysis: identification of hydrophobic proteins attached to eucaryote keratinocyte cytoplasmic membrane using different matrices in concert - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Assay Procedure for Competitive-ELISA [elabscience.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Protein identification by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for Competitive ELISA of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(2-pyrrolidinyl)pyridine is a synthetic compound analogous to nornicotine.[1] Structurally similar molecules have been investigated as potent ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in various neurological processes and is a key target in drug discovery for conditions like nicotine addiction and neurodegenerative diseases.[2][3] As a small molecule, or hapten, quantifying this compound in biological samples or screening for its binding partners is crucial for pharmacological studies. The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method well-suited for the detection and quantification of such small molecules.[4][5][6]
This document provides detailed application notes and a comprehensive protocol for the use of this compound in a competitive ELISA format.
Principle of the Competitive ELISA
The competitive ELISA for this compound is based on the principle of competitive binding. In this assay, a known amount of this compound is conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) and immobilized onto the wells of a microtiter plate. A specific primary antibody that recognizes this compound is then added to the wells along with the sample containing the free (unlabeled) analyte.
The free analyte in the sample competes with the immobilized analyte for binding to the limited number of primary antibody binding sites. Consequently, the amount of primary antibody that binds to the plate is inversely proportional to the concentration of free this compound in the sample. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) that recognizes the primary antibody is then added. Finally, a substrate is introduced, which is converted by the enzyme into a detectable signal (e.g., a color change). The intensity of the signal is measured, and a standard curve is generated by plotting the signal intensity against known concentrations of unlabeled this compound. The concentration of the analyte in unknown samples can then be determined by interpolating from this standard curve.
Principle of the competitive ELISA for this compound.
Experimental Protocols
Materials and Reagents
-
Microtiter Plates: 96-well high-binding polystyrene plates.
-
Antigen Conjugate: this compound conjugated to BSA.
-
Primary Antibody: Specific monoclonal or polyclonal antibody against this compound.
-
Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-mouse or anti-rabbit, depending on the primary antibody).
-
Analyte Standard: Pure this compound.
-
Coating Buffer: Carbonate-bicarbonate buffer (100 mM, pH 9.6).
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% BSA in PBST.
-
Assay Buffer: 0.1% BSA in PBST.
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
Plate Reader: Capable of measuring absorbance at 450 nm.
Experimental Workflow
Experimental workflow for the competitive ELISA.
Detailed Procedure
-
Plate Coating:
-
Dilute the this compound-BSA conjugate to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking solution.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Competitive Reaction:
-
Prepare a serial dilution of the this compound standard in Assay Buffer.
-
Add 50 µL of the standards or unknown samples to the appropriate wells.
-
Immediately add 50 µL of the diluted primary antibody (at its optimal concentration) to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Aspirate the solution from the wells.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Substrate Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
-
Data Analysis
-
Calculate the average absorbance for each set of replicate wells.
-
Normalize the data by expressing the absorbance of each standard and sample as a percentage of the maximum signal (B/B₀), where B is the absorbance of a given standard or sample, and B₀ is the absorbance of the zero-standard (containing no free analyte).
-
Plot the percentage of binding (B/B₀) against the logarithm of the standard concentrations.
-
Fit the data to a four-parameter logistic (4-PL) curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their percentage of binding values from the standard curve.
-
The IC₅₀ value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal, can be determined from the standard curve.
Data Presentation
The following table presents example data from a competitive ELISA for this compound.
| Standard Concentration (nM) | Log Concentration | Mean Absorbance (450 nm) | B/B₀ (%) |
| 0 (B₀) | - | 1.850 | 100.0 |
| 0.1 | -1.00 | 1.721 | 93.0 |
| 1 | 0.00 | 1.480 | 80.0 |
| 10 | 1.00 | 0.925 | 50.0 |
| 100 | 2.00 | 0.370 | 20.0 |
| 1000 | 3.00 | 0.093 | 5.0 |
| 10000 | 4.00 | 0.056 | 3.0 |
Calculated Parameters:
| Parameter | Value |
| IC₅₀ | 10 nM |
| Lower Limit of Detection (LLOD) | ~0.5 nM |
| Upper Limit of Detection (ULOD) | ~500 nM |
Note: The data presented are for illustrative purposes only. Actual results may vary depending on the specific antibody, reagents, and experimental conditions used.
Conclusion
The competitive ELISA is a robust and sensitive method for the quantification of this compound in various samples. The provided protocol offers a comprehensive guide for researchers to establish and perform this assay. Accurate quantification of this nAChR ligand will facilitate further pharmacological and drug development studies.
References
- 1. This compound CAS#: 71719-06-7 [m.chemicalbook.com]
- 2. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands That Reduces Alcohol Intake in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 6. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay with 3-Bromo-5-(2-Pyrrolidinyl)Pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(2-Pyrrolidinyl)Pyridine is a nornicotine analog that demonstrates affinity for nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels integral to synaptic transmission in both the central and peripheral nervous systems. The diversity of nAChR subtypes, arising from various subunit combinations, presents a wide array of pharmacological targets for therapeutic development. Notably, the α4β2 subtype is a predominant high-affinity nicotine binding site in the brain.[1][2]
This document provides a comprehensive protocol for conducting a competitive radioligand binding assay to characterize the interaction of this compound with the human α4β2 nAChR subtype. In this assay, the unlabeled test compound, this compound, competes with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki), a measure of the ligand's binding affinity, can be calculated.
Signaling Pathways
Nicotinic acetylcholine receptors, upon activation by an agonist, undergo a conformational change that opens an intrinsic ion channel, allowing the influx of cations like Na+ and Ca2+. This cation influx leads to depolarization of the cell membrane, which in turn triggers various downstream signaling cascades. The specific pathways activated are dependent on the nAChR subtype and the cellular context. Two key pathways often implicated are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, both of which are crucial for processes such as cell survival, proliferation, and differentiation.
nAChR Signaling Cascade
Data Presentation
The following table summarizes the binding affinities of known ligands for the human α4β2 nicotinic acetylcholine receptor, providing a comparative context for evaluating the potency of this compound.
| Compound | Radioligand | Receptor Source | IC50 (nM) | Ki (nM) |
| Nicotine | [³H]cytisine | Human α4β2 | 5.9 | - |
| Carbachol | [³H]cytisine | Human α4β2 | 370 | - |
| Atropine sulfate salt | [³H]cytisine | Human α4β2 | >10,000 | - |
| alpha bungarotoxin | [³H]cytisine | Human α4β2 | >10,000 | - |
Data is compiled from publicly available sources for comparative purposes.[1]
Experimental Protocols
Objective
To determine the binding affinity (Ki) of this compound for the human α4β2 nicotinic acetylcholine receptor through a competitive radioligand binding assay.
Materials and Reagents
-
Receptor Source: Membranes from HEK cells stably expressing the human α4β2 nAChR.
-
Radioligand: [³H]-Cytisine (Specific Activity: 20-40 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Ligand: Nicotine (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Scintillation counter.
-
Cell harvester.
Experimental Workflow
Assay Workflow Diagram
Detailed Protocol
-
Membrane Preparation:
-
Thaw the frozen cell membranes expressing human α4β2 nAChRs on ice.
-
Homogenize the membranes in ice-cold Assay Buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Dilute the membrane preparation in Assay Buffer to a final concentration that yields optimal specific binding (typically 20-50 µg protein per well).
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]-Cytisine (at a final concentration near its Kd, e.g., 0.6 nM[1]), and 100 µL of the diluted membrane preparation.
-
Non-specific Binding: Add 50 µL of Nicotine solution (to a final concentration of 10 µM[1]), 50 µL of [³H]-Cytisine, and 100 µL of the diluted membrane preparation.
-
Competition Binding: Add 50 µL of varying concentrations of this compound, 50 µL of [³H]-Cytisine, and 100 µL of the diluted membrane preparation.
-
-
Incubation:
-
Incubate the plate at 4°C for 120 minutes to allow the binding to reach equilibrium.[1]
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours before counting.
-
Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
-
-
Calculate Ki:
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (for [³H]-cytisine, the Kd is approximately 0.3 nM[1]).
-
-
-
Logical Relationship of Assay Components
Component Interaction Diagram
References
Application Notes: Characterization of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine as a Nicotinic Acetylcholine Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems. Their involvement in a wide range of physiological processes and pathological conditions, including cognitive function, nicotine addiction, and neurodegenerative diseases, makes them significant targets for drug discovery. The characterization of novel ligands with specific affinities and functional activities for different nAChR subtypes is crucial for developing targeted therapeutics.
3-Bromo-5-(2-Pyrrolidinyl)Pyridine is a nornicotine analog.[1] While public domain data on the specific binding affinities and functional activities of this compound at various nAChR subtypes are limited, this document provides a comprehensive set of protocols for its characterization. The following sections detail the methodologies for determining its binding profile and functional effects, along with an overview of the potential signaling pathways it may modulate.
Data Presentation
Note: The following quantitative data are hypothetical and presented for illustrative purposes to guide researchers in structuring their experimental findings. Actual values must be determined experimentally.
Table 1: Hypothetical Binding Affinity (Ki) of this compound at Human nAChR Subtypes
| nAChR Subtype | Radioligand | Ki (nM) |
| α4β2 | [³H]-Epibatidine | 15 |
| α3β4 | [³H]-Epibatidine | 250 |
| α7 | [¹²⁵I]-α-Bungarotoxin | >10,000 |
| α1β1δγ | [¹²⁵I]-α-Bungarotoxin | >10,000 |
Table 2: Hypothetical Functional Activity (EC₅₀/IC₅₀) of this compound at Human nAChR Subtypes
| nAChR Subtype | Assay Type | Functional Response | EC₅₀/IC₅₀ (nM) | Emax (%) |
| α4β2 | Agonist (Ca²⁺ influx) | Activation | 85 | 75 |
| α3β4 | Antagonist (vs. ACh) | Inhibition | 1200 | 95 |
| α7 | Agonist (Ca²⁺ influx) | No significant activity | >10,000 | <5 |
Experimental Protocols
Protocol 1: Radioligand Binding Assays
This protocol describes the determination of the binding affinity (Ki) of this compound for various nAChR subtypes using a competitive radioligand binding assay.
1. Materials:
-
Membrane Preparations: Membranes from HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α3β4, α7).
-
Radioligands:
-
[³H]-Epibatidine for α4β2 and α3β4 subtypes.
-
[¹²⁵I]-α-Bungarotoxin for the α7 subtype.
-
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 10 µM nicotine or 1 mM carbachol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.
2. Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of radioligand (at a final concentration near its Kd), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the non-specific binding control.
-
Competition Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the desired concentration of this compound.
-
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours.
-
Measure the radioactivity in a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the counts per minute (CPM) of the non-specific binding wells from the total binding wells.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is used to determine the functional activity (agonist or antagonist) of this compound at specific nAChR subtypes expressed in Xenopus oocytes.[2]
1. Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired human nAChR subunits (e.g., α4 and β2).
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.
-
Test Compound: this compound.
-
Control Agonist: Acetylcholine (ACh).
-
Two-electrode voltage clamp setup.
2. Procedure:
-
Inject oocytes with the cRNA for the nAChR subunits of interest and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential of -70 mV.
-
Agonist Testing: Apply increasing concentrations of this compound to the oocyte and record the elicited currents.
-
Antagonist Testing: Pre-apply this compound for a set duration (e.g., 2-5 minutes) before co-applying it with a fixed concentration of ACh (typically the EC₅₀ concentration) and record the current response.
3. Data Analysis:
-
Agonist Activity: Plot the peak current amplitude against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ and Emax values.
-
Antagonist Activity: Calculate the percentage of inhibition of the ACh-evoked current at each concentration of this compound. Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value.
Two-Electrode Voltage Clamp Workflow
Signaling Pathways
Activation of nAChRs leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in membrane depolarization. The subsequent increase in intracellular Ca²⁺ can trigger a cascade of downstream signaling events. The specific pathways activated depend on the nAChR subtype, cell type, and the nature of the ligand (agonist vs. antagonist).
nAChR-Mediated Calcium Signaling
The influx of calcium through nAChRs can directly activate calcium-dependent enzymes and signaling pathways.[3] Additionally, the depolarization caused by nAChR activation can open voltage-gated calcium channels (VGCCs), further increasing intracellular calcium. This calcium can also induce calcium release from intracellular stores like the endoplasmic reticulum.[2]
nAChR-Mediated Calcium Signaling Cascade
Downstream Signaling Cascades
The elevation of intracellular calcium can activate several key signaling pathways that are crucial for neuronal function, including the PI3K/Akt and MAPK/ERK pathways. These pathways are implicated in cell survival, neuroprotection, and synaptic plasticity.[3][4] Activation of these cascades can ultimately lead to the phosphorylation of transcription factors like CREB, altering gene expression.[5]
Downstream nAChR Signaling Pathways
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for the pharmacological characterization of this compound as a ligand for nAChR subtypes. By employing these methodologies, researchers can elucidate its binding affinity, functional activity, and subtype selectivity, which are essential for understanding its therapeutic potential and advancing drug development efforts targeting the nicotinic acetylcholine receptor system.
References
- 1. This compound CAS#: 71719-06-7 [m.chemicalbook.com]
- 2. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | CAS#:71719-06-7 | Chemsrc [chemsrc.com]
- 5. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Competitive Immunoassay for Nornicotine Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction Nornicotine, a primary metabolite of nicotine, is a significant biomarker for assessing tobacco exposure and is also a precursor to the potent carcinogen N'-nitrosonornicotine (NNN).[1][2] Accurate quantification of nornicotine in biological samples is crucial for toxicological studies, clinical diagnostics, and monitoring tobacco use. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a sensitive, high-throughput, and cost-effective method for this purpose.[3][4] This document provides a detailed protocol for the development of a competitive ELISA for nornicotine, beginning with the synthesis of a suitable hapten.
A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[5][6] The development process involves:
-
Hapten Synthesis : Designing and synthesizing a nornicotine derivative with a linker for conjugation.
-
Immunogen and Coating Antigen Preparation : Conjugating the hapten to carrier proteins.
-
Antibody Production : Generating specific polyclonal or monoclonal antibodies against the hapten.
-
Immunoassay Development and Validation : Establishing and validating a competitive ELISA protocol.
Hapten Synthesis
To produce antibodies specific to nornicotine, a hapten containing a functional group for protein conjugation is required. This protocol describes the synthesis of a 5'-carboxynornicotine hapten, which introduces a carboxylic acid group suitable for forming an amide bond with primary amines on carrier proteins.[7]
Protocol 1.1: Synthesis of 5'-Carboxynornicotine Hapten
Materials:
-
(S)-Nornicotine
-
Reagents for a multi-step synthesis (specifics depend on the chosen synthetic route, often adapted from similar alkaloid chemistry)[7]
-
Appropriate solvents (e.g., Dichloromethane, Methanol)
-
Purification reagents (e.g., Silica gel for column chromatography)
-
Analytical instruments (NMR, Mass Spectrometry) for structure confirmation
Procedure:
-
Protection of the Pyrrolidine Nitrogen : The secondary amine of the nornicotine pyrrolidine ring is first protected to prevent side reactions.
-
Introduction of a Functional Group : A functional group that can be converted to a carboxylic acid is introduced at the 5' position of the pyridine ring.
-
Conversion to Carboxylic Acid : The functional group is oxidized or hydrolyzed to yield the carboxylic acid.
-
Deprotection : The protecting group on the pyrrolidine nitrogen is removed.
-
Purification and Characterization : The final 5'-carboxynornicotine hapten is purified using column chromatography or HPLC. The structure is confirmed using NMR and Mass Spectrometry.
Caption: Workflow for the synthesis of a 5'-carboxynornicotine hapten.
Immunogen and Coating Antigen Preparation
The synthesized hapten must be conjugated to a carrier protein to become immunogenic.[5] Different carrier proteins should be used for the immunogen (to raise antibodies) and the coating antigen (for the ELISA plate) to minimize cross-reactivity with the carrier itself.[5]
-
Immunogen : 5'-Carboxynornicotine-Keyhole Limpet Hemocyanin (KLH)
-
Coating Antigen : 5'-Carboxynornicotine-Bovine Serum Albumin (BSA) or Ovalbumin (OVA)[4]
Protocol 2.1: Hapten-Protein Conjugation (EDC Method)
This protocol uses the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) method to couple the hapten's carboxyl group to primary amines on the protein.[8][9]
Materials:
-
5'-Carboxynornicotine hapten
-
Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
MES Buffer (0.1 M, pH 4.7)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activate Hapten : Dissolve 10 mg of 5'-carboxynornicotine hapten, 12 mg of NHS, and 20 mg of EDC in 1 mL of MES buffer. Incubate for 15-30 minutes at room temperature.
-
Prepare Carrier Protein : Dissolve 10 mg of KLH (for immunogen) or BSA (for coating antigen) in 2 mL of PBS.
-
Conjugation : Add the activated hapten solution to the protein solution. Mix gently and react for 2-4 hours at room temperature or overnight at 4°C.
-
Dialysis : Transfer the reaction mixture to dialysis tubing and dialyze against PBS (3 x 1L changes) for 48 hours at 4°C to remove unreacted hapten and coupling reagents.
-
Characterization and Storage : Determine the protein concentration (e.g., via Bradford assay) and confirm conjugation (e.g., via MALDI-TOF or UV-Vis spectroscopy). Store the conjugate at -20°C.
Caption: Workflow for conjugating the nornicotine hapten to a carrier protein.
Antibody Production
Both polyclonal and monoclonal antibodies can be developed. Polyclonal antibodies are a heterogeneous mix of immunoglobulins that recognize multiple epitopes, are faster to produce, and are often suitable for initial assay development.[10][11] Monoclonal antibodies recognize a single epitope, offering high specificity and batch-to-batch consistency.[12][13]
Protocol 3.1: Polyclonal Antibody Production in Rabbits
Materials:
-
Nornicotine-KLH immunogen
-
Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)
-
Two healthy New Zealand white rabbits
-
Syringes and needles
-
Protein A/G affinity chromatography column for purification
Procedure:
-
Pre-immune Bleed : Collect blood from the rabbits before immunization to obtain pre-immune serum, which will serve as a negative control.
-
Primary Immunization (Day 0) : Emulsify 500 µg of Nornicotine-KLH immunogen in an equal volume of Freund's Complete Adjuvant. Inject subcutaneously at multiple sites on the back of each rabbit.
-
Booster Injections (Days 21, 42, 63) : Emulsify 250 µg of immunogen in Freund's Incomplete Adjuvant. Administer booster injections subcutaneously.
-
Titer Monitoring : Starting on Day 35, collect small blood samples 10-14 days after each booster. Determine the antibody titer using an indirect ELISA with the Nornicotine-BSA coating antigen.
-
Final Bleed and Antibody Purification : Once a high and stable titer is achieved (typically after the 3rd or 4th injection), perform a final bleed. Separate the serum and purify the IgG fraction using a Protein A/G affinity column.
Caption: Workflow for generating polyclonal antibodies in rabbits.
Protocol 3.2: Monoclonal Antibody Production (Hybridoma Technology)
Materials:
-
Nornicotine-KLH immunogen
-
BALB/c mice[14]
-
SP2/0 myeloma cells
-
Polyethylene glycol (PEG)
-
HAT medium (Hypoxanthine-Aminopterin-Thymidine)
-
HT medium
-
96-well cell culture plates
-
Pristane (for ascites production, if applicable)
Procedure:
-
Immunization : Immunize BALB/c mice with Nornicotine-KLH following a schedule similar to that for rabbits, but with lower doses (e.g., 50-100 µg per mouse).[5]
-
Cell Fusion : Three days after the final booster, sacrifice the mouse and harvest the spleen. Fuse the isolated splenocytes with SP2/0 myeloma cells using PEG.
-
Hybridoma Selection : Plate the fused cells in 96-well plates and select for hybridomas by growing them in HAT medium. Aminopterin in the HAT medium blocks the de novo DNA synthesis pathway, killing unfused myeloma cells, while unfused splenocytes have a limited lifespan.
-
Screening : Screen the supernatant from each well containing viable hybridoma colonies for the presence of nornicotine-specific antibodies using an indirect ELISA with Nornicotine-BSA.
-
Cloning and Expansion : Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality. High-producing clones are then expanded.
-
Antibody Production and Purification : Monoclonal antibodies are produced either by large-scale in vitro cell culture or by in vivo ascites production in pristane-primed mice.[15] The antibodies are then purified from the culture supernatant or ascites fluid.
Competitive ELISA Development
A competitive ELISA is the preferred format for detecting small molecules like nornicotine. In this assay, free nornicotine in the sample competes with the nornicotine-BSA conjugate immobilized on the plate for binding to a limited amount of anti-nornicotine antibody.[16] The signal is inversely proportional to the amount of nornicotine in the sample.[17]
Protocol 4.1: Competitive ELISA for Nornicotine
Materials:
-
96-well microtiter plates
-
Nornicotine-BSA coating antigen
-
Anti-nornicotine antibody (polyclonal or monoclonal)
-
Nornicotine standard
-
Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Coating : Dilute the Nornicotine-BSA coating antigen in Coating Buffer (optimal concentration determined by checkerboard titration, e.g., 1-10 µg/mL). Add 100 µL to each well. Incubate overnight at 4°C.
-
Washing : Wash the plate 3 times with 200 µL/well of Wash Buffer.
-
Blocking : Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing : Repeat the wash step (step 2).
-
Competitive Reaction :
-
Add 50 µL of nornicotine standard or sample to appropriate wells.
-
Add 50 µL of the diluted anti-nornicotine primary antibody (optimal dilution determined by titration).
-
Incubate for 1-2 hours at room temperature.
-
-
Washing : Repeat the wash step (step 2).
-
Secondary Antibody : Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing : Repeat the wash step (step 2), but wash 5 times.
-
Substrate Development : Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes in the dark. A blue color will develop.
-
Stop Reaction : Add 50 µL of Stop Solution to each well. The color will change to yellow.
-
Read Absorbance : Read the optical density (OD) at 450 nm within 15 minutes.
Caption: Step-by-step workflow for the nornicotine competitive ELISA.
Data Analysis and Validation
Data Presentation
A standard curve is generated by plotting the absorbance (OD 450 nm) against the logarithm of the nornicotine concentration. The concentration of nornicotine in unknown samples is determined by interpolating their absorbance values from this curve.
Table 1: Example Nornicotine ELISA Standard Curve Data
| Nornicotine (ng/mL) | OD 450 nm (Mean) | % B/B₀ |
|---|---|---|
| 0 (B₀) | 1.852 | 100.0% |
| 0.1 | 1.685 | 91.0% |
| 0.5 | 1.241 | 67.0% |
| 2.5 | 0.722 | 39.0% |
| 10 | 0.315 | 17.0% |
| 50 | 0.111 | 6.0% |
| 200 | 0.056 | 3.0% |
B/B₀ is the ratio of the absorbance of a standard (B) to the absorbance of the zero standard (B₀).
Assay Validation
The developed immunoassay should be thoroughly validated to ensure its performance is reliable for the intended application.[18][19][20]
Table 2: Key Immunoassay Validation Parameters
| Parameter | Description | Acceptance Criteria (Example) |
|---|---|---|
| Sensitivity (LOD) | The lowest concentration of nornicotine that can be distinguished from zero. | Calculated as Mean(zero std) - 3*SD(zero std). E.g., < 0.1 ng/mL. |
| Dynamic Range (LOQ) | The concentration range over which the assay is accurate and precise. | Lower (LLOQ) and Upper (ULOQ) limits of quantification. |
| Specificity | The ability to exclusively measure nornicotine. Tested by cross-reactivity with related compounds. | Cross-reactivity < 1% for nicotine, cotinine, and other related alkaloids. |
| Precision | The closeness of agreement between replicate measurements. | Intra-assay and Inter-assay Coefficient of Variation (CV) < 15%. |
| Accuracy | The closeness of the measured value to the true value. Determined by spike-and-recovery experiments. | Recovery between 85-115%. |
| Matrix Effect | The effect of sample components on the assay. | Comparison of standard curves in buffer vs. different biological matrices (e.g., urine, plasma). |
Table 3: Example Cross-Reactivity Data
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity |
|---|---|---|
| Nornicotine | 2.2 | 100 |
| Nicotine | >1000 | <0.22 |
| Cotinine | >1000 | <0.22 |
| Anabasine | 850 | 0.26 |
% Cross-Reactivity = (IC₅₀ of Nornicotine / IC₅₀ of Compound) x 100
References
- 1. Nornicotine - Wikipedia [en.wikipedia.org]
- 2. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme-linked immunosorbent assay of nicotine metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structurally distinct nicotine immunogens elicit antibodies with non-overlapping specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
- 10. blog.inotiv.com [blog.inotiv.com]
- 11. biomatik.com [biomatik.com]
- 12. Stereospecific monoclonal antibodies to nicotine and cotinine and their use in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. Unfolding Protein-Based Hapten Coupling via Thiol–Maleimide Click Chemistry: Enhanced Immunogenicity in Anti-Nicotine Vaccines Based on a Novel Conjugation Method and MPL/QS-21 Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. salimetrics.com [salimetrics.com]
- 18. Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | A Practical Guide to Immunoassay Method Validation [frontiersin.org]
- 20. Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Bromo-5-(2-Pyrrolidinyl)Pyridine in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(2-Pyrrolidinyl)Pyridine is a synthetic compound recognized as an analog of nornicotine, a primary metabolite of nicotine. Its structure, featuring a pyridine ring linked to a pyrrolidine ring with a bromine substitution, positions it as a valuable tool in preclinical research, particularly in the study of nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a wide range of physiological and pathological processes, including cognitive function, addiction, and neurodegenerative diseases. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical research settings.
Chemical Properties
| Property | Value |
| CAS Number | 71719-06-7[1] |
| Molecular Formula | C₉H₁₁BrN₂[1] |
| Molecular Weight | 227.1 g/mol [1] |
| Appearance | Colorless to light yellow liquid[2] |
| Boiling Point | 295.4±40.0 °C (Predicted)[1] |
| Density | 1.434±0.06 g/cm³ (Predicted)[1] |
| Storage | 2-8°C, protect from light[2] |
Preclinical Applications
Investigation of Nicotinic Acetylcholine Receptors (nAChRs)
As a nornicotine analog, this compound is a prime candidate for investigating the structure and function of nAChRs. Nornicotine itself is an agonist at various nAChR subtypes and has been shown to desensitize these receptors.[3][4] The bromine substitution on the pyridine ring can alter the compound's binding affinity, selectivity, and pharmacokinetic properties, making it a useful probe for mapping the ligand-binding domains of nAChRs.
Signaling Pathway
The primary mechanism of action for nornicotine analogs is through the modulation of nAChRs, which are ligand-gated ion channels. Upon agonist binding, the receptor undergoes a conformational change, opening a central pore that allows the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and subsequent downstream signaling events.
References
- 1. Discovery of an intrasubunit nicotinic acetylcholine receptor–binding site for the positive allosteric modulator Br-PBTC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Synthesis and characterization of binding of 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, a novel nicotinic acetylcholine receptor ligand, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating 3-Bromo-5-(2-Pyrrolidinyl)Pyridine to a Carrier Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent conjugation of the hapten, 3-Bromo-5-(2-Pyrrolidinyl)Pyridine, to a carrier protein. This process is essential for eliciting a specific immune response to this small molecule, enabling the development of antibodies for various research and diagnostic applications. The protocols outlined below describe a two-step crosslinking strategy using a heterobifunctional crosslinker, which offers greater control over the conjugation reaction and minimizes undesirable side reactions.
Principle of Hapten-Carrier Conjugation
Small molecules, or haptens, like this compound are generally not immunogenic on their own.[1] To generate an antibody response, they must be covalently attached to a larger, immunogenic carrier molecule, typically a protein.[1][2] Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[3][4] The choice of carrier protein can influence the magnitude and specificity of the immune response.[4]
The conjugation process involves the use of crosslinking reagents that form stable covalent bonds between the hapten and the carrier protein.[5] The selection of a suitable crosslinker depends on the available functional groups on both the hapten and the carrier protein.[4][6] this compound possesses a secondary amine within its pyrrolidine ring, which can serve as a target for conjugation.
This protocol will focus on a two-step conjugation strategy using the heterobifunctional crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This approach first involves the activation of the hapten with the N-hydroxysuccinimide (NHS) ester moiety of SMCC, which can react with the secondary amine of the hapten. The maleimide-activated hapten is then conjugated to sulfhydryl groups on the carrier protein. Since carrier proteins like BSA and KLH have an abundance of primary amines (lysine residues) but few free sulfhydryl groups, a preliminary step to introduce sulfhydryl groups onto the carrier protein is often necessary.
Experimental Workflow
The overall workflow for the conjugation of this compound to a carrier protein is depicted below.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| This compound | (Specify) | (Specify) |
| Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) | (Specify) | (Specify) |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | (Specify) | (Specify) |
| Traut's Reagent (2-Iminothiolane) | (Specify) | (Specify) |
| Dimethylformamide (DMF), anhydrous | (Specify) | (Specify) |
| Phosphate Buffered Saline (PBS), pH 7.2-7.4 | (Specify) | (Specify) |
| EDTA (Ethylenediaminetetraacetic acid) | (Specify) | (Specify) |
| Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) | (Specify) | (Specify) |
| Bicinchoninic Acid (BCA) Protein Assay Kit | (Specify) | (Specify) |
| Ellman's Reagent (DTNB) | (Specify) | (Specify) |
Experimental Protocols
Protocol 1: Introduction of Sulfhydryl Groups to Carrier Protein
This protocol describes the modification of a carrier protein (e.g., BSA or KLH) to introduce free sulfhydryl (-SH) groups, which are required for conjugation with a maleimide-activated hapten.
Procedure:
-
Dissolve the carrier protein (e.g., BSA) in Conjugation Buffer (PBS, pH 8.0 with 5 mM EDTA) to a final concentration of 5-10 mg/mL.
-
Prepare a fresh solution of Traut's Reagent in Conjugation Buffer at a concentration of 10 mg/mL.
-
Add a 20-fold molar excess of Traut's Reagent to the carrier protein solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Remove the excess, unreacted Traut's Reagent using a desalting column equilibrated with Conjugation Buffer.
-
Determine the protein concentration of the purified, sulfhydryl-modified carrier protein using a BCA protein assay.
-
(Optional) Quantify the number of introduced sulfhydryl groups using Ellman's Reagent.
Protocol 2: Two-Step Conjugation of this compound to Sulfhydryl-Modified Carrier Protein
This protocol outlines the activation of the hapten with SMCC and its subsequent conjugation to the sulfhydryl-modified carrier protein.
Procedure:
Step 1: Activation of this compound with SMCC
-
Dissolve this compound in anhydrous DMF to a concentration of 10-20 mM.
-
Dissolve SMCC in anhydrous DMF to a concentration of 100 mM immediately before use.
-
Add a 1.5 to 2-fold molar excess of the SMCC solution to the hapten solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.
Step 2: Conjugation to Sulfhydryl-Modified Carrier Protein
-
Slowly add the maleimide-activated hapten solution from Step 1 to the solution of the sulfhydryl-modified carrier protein. A typical starting molar ratio is 20-50 moles of activated hapten per mole of carrier protein.
-
Adjust the pH of the reaction mixture to 7.2 with 1 M phosphate buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding a final concentration of 1 mM of a sulfhydryl-containing compound like cysteine or β-mercaptoethanol and incubating for 15-30 minutes.
Protocol 3: Purification and Characterization of the Hapten-Carrier Conjugate
Purification:
-
Remove excess, unreacted hapten and crosslinker from the conjugation reaction mixture using a desalting column equilibrated with PBS.
-
Collect fractions and monitor the protein-containing fractions by measuring the absorbance at 280 nm.
-
Pool the protein-containing fractions.
Characterization:
-
Protein Concentration: Determine the final concentration of the purified hapten-carrier conjugate using a BCA protein assay.
-
Hapten-to-Protein Molar Ratio (Substitution Ratio): This can be estimated by UV-Vis spectrophotometry if the hapten has a unique absorbance peak that is sufficiently separated from the protein's absorbance. Alternatively, MALDI-TOF mass spectrometry can be used to determine the mass of the conjugate and thereby calculate the number of haptens conjugated per protein molecule.[7][]
-
SDS-PAGE Analysis: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight of the carrier protein after conjugation.
Data Presentation
Quantitative data from the conjugation experiments should be summarized for clear comparison.
Table 1: Summary of Carrier Protein Modification
| Parameter | Carrier Protein 1 (e.g., BSA) | Carrier Protein 2 (e.g., KLH) |
| Initial Protein Conc. (mg/mL) | 10.0 | 8.0 |
| Molar Ratio (Traut's:Protein) | 20:1 | 20:1 |
| Final Protein Conc. (mg/mL) | 9.5 | 7.6 |
| Sulfhydryl Groups per Protein | ~15 | ~25 |
Table 2: Summary of Hapten-Carrier Conjugation and Characterization
| Parameter | Conjugate 1 (Hapten-BSA) | Conjugate 2 (Hapten-KLH) |
| Molar Ratio (Activated Hapten:Protein) | 30:1 | 40:1 |
| Final Conjugate Conc. (mg/mL) | 8.9 | 7.1 |
| Hapten:Protein Molar Ratio | 12:1 | 18:1 |
| Conjugation Efficiency (%) | 40% | 45% |
Troubleshooting
-
Low Conjugation Efficiency:
-
Ensure the hapten and crosslinker are dissolved in anhydrous DMF.
-
Verify the activity of the crosslinker.
-
Increase the molar excess of the activated hapten.
-
Confirm the successful introduction of sulfhydryl groups on the carrier protein.
-
-
Precipitation of the Conjugate:
-
The hapten may be hydrophobic. Perform the conjugation in a buffer containing a small amount of organic solvent (e.g., 5-10% DMF), ensuring the protein remains soluble.
-
The high degree of modification can lead to aggregation.[] Reduce the molar ratio of hapten to carrier protein.
-
-
Carrier-Carrier Crosslinking:
-
Ensure complete removal of excess Traut's Reagent after modifying the carrier protein.
-
The two-step conjugation protocol is designed to minimize this issue.
-
By following these detailed protocols and application notes, researchers can successfully conjugate this compound to a carrier protein, a critical first step in the development of valuable immunological tools.
References
- 1. Haptenation: Chemical Reactivity and Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. korambiotech.com [korambiotech.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. covachem.com [covachem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
In Vitro Characterization of Nicotinic Acetylcholine Receptor Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro characterization of ligands targeting nicotinic acetylcholine receptors (nAChRs). Nicotinic receptors are a family of ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[1][2] Their involvement in various physiological processes and pathological conditions makes them significant targets for drug discovery.[2]
Introduction to Nicotinic Receptor Characterization
The in vitro evaluation of compounds targeting nAChRs is a critical step in the drug development process. This typically involves a combination of binding assays to determine the affinity of a ligand for the receptor and functional assays to assess its efficacy as an agonist, antagonist, or allosteric modulator.[3][4] Historically, radioligand binding assays and two-electrode voltage clamp in Xenopus oocytes have been the primary methods.[3][4] More recently, higher-throughput techniques like fluorescent-based cellular assays have become prevalent for screening large compound libraries.[3][4]
Data Presentation: Ligand Affinities and Potencies
The following tables summarize key quantitative data for exemplary nicotinic receptor ligands, providing a reference for expected values in experimental setups.
Table 1: Binding Affinities (Ki) of Nicotinic Receptor Ligands
| Ligand | Receptor Subtype | Radioligand | Ki (nM) | Source |
| 2-FA | α4β2 | [¹²⁵I]-Epibatidine | 0.071 | [5] |
| Nifene | α4β2 | [¹²⁵I]-Epibatidine | 0.31 | [5] |
| Nicotine | α4β2 | [¹²⁵I]-Epibatidine | 0.94 | [5] |
| Varenicline | α4β2 | Not Specified | High Affinity | [5][6] |
Table 2: Functional Potencies (EC50) of Nicotinic Receptor Agonists
| Agonist | Receptor Subtype | Assay Type | EC50 (µM) | Source |
| Acetylcholine | α7 | FLIPR (Ca²⁺ influx) | 5.5 | [3][4] |
| Nicotine | α7 | FLIPR (Ca²⁺ influx) | 1.6 | [3][4] |
| Acetylcholine | α7 | Patch Clamp (AUC) | 55 | [3] |
| Acetylcholine | α7 | Patch Clamp (Peak Height) | 576 | [3] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.[2]
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest, or from brain tissue.[2]
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the nAChR subtype (e.g., [³H]Epibatidine, [³H]Cytisine).[1][7]
-
Non-specific Binding Competitor: A high concentration of a known nAChR ligand (e.g., 100 µM Nicotine) to determine non-specific binding.[1]
-
Test Compound: The ligand for which the binding affinity is to be determined.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[1]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[1]
-
Scintillation Cocktail. [1]
-
Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine.[8]
-
96-well plate.
-
Cell Harvester.
-
Scintillation Counter.
2. Membrane Preparation:
-
Harvest cells expressing the target nAChR.
-
Homogenize the cells in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.[2]
-
Resuspend the membrane pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation.[2]
-
Resuspend the final membrane pellet in the assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).[2]
3. Assay Procedure:
-
Prepare serial dilutions of the test compound. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.[2]
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.[1]
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding competitor.[1]
-
Competition Binding: Membrane preparation, radioligand, and the desired concentration of the test compound.[1]
-
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C).[2][9]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[1][2]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[2]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[1][2]
4. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding .[2]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[2]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: FLIPR-Based Functional Assay (Calcium Influx)
This protocol outlines a method for characterizing the functional activity of nAChR ligands (agonists and positive allosteric modulators) by measuring changes in intracellular calcium concentration using a Fluorometric Imaging Plate Reader (FLIPR).[3][4] This assay is particularly suitable for nAChR subtypes with high calcium permeability, such as the α7 subtype.[10]
1. Materials and Reagents:
-
Cell Line: A mammalian cell line (e.g., HEK293, CHO, GH4C1) stably expressing the nAChR subtype of interest.[3][11]
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F12) supplemented with serum and antibiotics.[11]
-
Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM.
-
Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).
-
Agonist: A known nAChR agonist (e.g., acetylcholine, nicotine).[3]
-
Test Compound: The ligand to be tested for agonist or modulatory activity.
-
384-well black-walled, clear-bottom assay plates.
2. Cell Preparation:
-
Plate the cells into 384-well assay plates at an appropriate density and allow them to adhere overnight.[11]
-
On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).
-
After incubation, wash the cells with assay buffer to remove excess dye.
3. Assay Procedure:
-
Prepare serial dilutions of the test compound and the reference agonist in assay buffer in a separate compound plate.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The FLIPR instrument will measure the baseline fluorescence of the cells in each well.
-
The instrument then adds the compounds from the compound plate to the cell plate and continues to measure the fluorescence intensity over time.
-
For Agonist Testing: Add different concentrations of the test compound and measure the resulting increase in fluorescence.
-
For Positive Allosteric Modulator (PAM) Testing: Pre-incubate the cells with the test compound for a short period, then add a sub-maximal concentration of the reference agonist and measure the potentiation of the response.[3]
-
4. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
For agonist activity, plot ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximum response.[3]
-
For PAM activity, the data can be analyzed by observing the leftward shift of the agonist dose-response curve and the increase in the maximal response in the presence of the test compound.[3]
Nicotinic Receptor Signaling Pathways
Activation of nAChRs, which are ligand-gated ion channels, leads to a conformational change that opens an intrinsic ion channel, allowing the influx of cations like Na⁺ and Ca²⁺.[2] This influx depolarizes the cell membrane and can trigger various downstream signaling cascades.[2] The specific pathways activated depend on the nAChR subtype and the cellular context.[2] Two prominent pathways involved in neuroprotection and cell survival are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway.[2][10][12]
Sustained stimulation of nAChRs, particularly the α7 subtype which has high calcium permeability, can lead to neuroprotective effects.[10] This is mediated through the activation of intracellular signaling pathways, such as the PI3K-Akt pathway, which in turn can lead to the upregulation of anti-apoptotic proteins like Bcl-2.[10][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jneurosci.org [jneurosci.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic receptor binding: Significance and symbolism [wisdomlib.org]
- 10. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromo-5-(2-Pyrrolidinyl)Pyridine in Functional Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(2-Pyrrolidinyl)Pyridine, also known as (RS)-3-Bromo Nornicotine, is a synthetic compound analogous to nornicotine, a natural alkaloid found in tobacco and a metabolite of nicotine. Its structural similarity to nicotine and nornicotine suggests that it likely interacts with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. Dysfunction of nAChRs has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction, making nAChR ligands like this compound valuable tools for research and potential therapeutic development.
These application notes provide detailed protocols for evaluating the functional activity of this compound and its analogs at nAChRs using common cell-based assays: two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes and fluorometric calcium imaging plate reader (FLIPR) assays in mammalian cell lines.
Data Presentation
While specific functional data for this compound is not extensively available in the public domain, the following table summarizes the functional activity of a closely related bromo-substituted pyrrolidine ether analog at the human α4β2 nAChR, providing a valuable reference for expected activity.
Table 1: Functional Activity of a Bromo-Substituted Nicotine Analog at Human α4β2 nAChRs [1]
| Compound | nAChR Subtype | Assay Type | EC50 (µM) | Imax (%) | Activity Profile |
| 3-((S)-N-methylpyrrolidin-2-ylmethoxy)-5-bromopyridine | human α4β2 | Two-Electrode Voltage Clamp | 1.8 ± 0.3 | 65 ± 4 | Partial Agonist |
Data obtained from studies on a structurally similar analog expressed in Xenopus oocytes. Imax is relative to the maximal response induced by acetylcholine (ACh).
Signaling Pathways and Experimental Workflows
Nicotinic Acetylcholine Receptor Signaling Pathway
Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) Assay
Experimental Workflow: Calcium Flux Assay (FLIPR)
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is designed to measure ion channel activity in response to the application of this compound on nAChRs expressed in Xenopus oocytes.
Materials:
-
Mature female Xenopus laevis
-
Collagenase Type IA
-
cRNA for desired nAChR subunits (e.g., α4 and β2)
-
Nuclease-free water
-
Barth's solution (in mM: 88 NaCl, 1 KCl, 2.4 NaHCO3, 0.82 MgSO4, 0.33 Ca(NO3)2, 0.41 CaCl2, 10 HEPES, pH 7.4) supplemented with antibiotics
-
Recording solution (in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl2, 10 HEPES, pH 7.4)
-
Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl
-
Two-electrode voltage clamp amplifier and data acquisition system
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Surgically remove oocytes from an anesthetized Xenopus laevis.
-
Treat oocytes with collagenase to defolliculate.
-
Inject oocytes with a mixture of cRNAs encoding the desired nAChR subunits (e.g., 50 nL of a 1:1 ratio of α4 and β2 subunit cRNA at 1 µg/µL).
-
Incubate injected oocytes in Barth's solution at 18°C for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a stable baseline current.
-
-
Compound Application and Data Acquisition:
-
Prepare stock solutions of this compound in the appropriate solvent (e.g., DMSO) and dilute to final concentrations in the recording solution.
-
Apply the compound to the oocyte by perfusing the chamber with the compound-containing solution.
-
Record the inward current elicited by the compound.
-
For dose-response analysis, apply a range of concentrations of the compound.
-
To determine antagonist activity, co-apply the compound with a known nAChR agonist (e.g., acetylcholine) after a pre-incubation period with the compound alone.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current at each compound concentration.
-
Normalize the responses to a maximal concentration of a reference agonist (e.g., acetylcholine).
-
Plot the normalized current as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Imax.
-
Protocol 2: Fluorometric Calcium Imaging Plate Reader (FLIPR) Assay
This high-throughput assay measures changes in intracellular calcium concentration in response to nAChR activation by this compound in a mammalian cell line.
Materials:
-
HEK293 or CHO cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmids encoding the desired nAChR subunits
-
Transfection reagent
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
FLIPR instrument or equivalent fluorescence plate reader with liquid handling capabilities
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 or CHO cells in appropriate medium.
-
Co-transfect the cells with plasmids encoding the desired nAChR subunits using a suitable transfection reagent.
-
Plate the transfected cells into black-walled, clear-bottom microplates and allow them to adhere and express the receptors for 24-48 hours.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye working solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.
-
-
Compound Preparation and Assay:
-
Prepare a dilution series of this compound in assay buffer in a separate compound plate.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence reading for each well.
-
Program the instrument to add the compound from the compound plate to the cell plate and continue recording the fluorescence signal.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Normalize the data by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
For agonist testing, plot the normalized fluorescence as a function of compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
For antagonist testing, pre-incubate the cells with the compound before adding a known agonist and measure the inhibition of the agonist-induced calcium influx to determine the IC50.
-
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers interested in characterizing the functional activity of this compound and its analogs at nicotinic acetylcholine receptors. These functional cell-based assays are essential tools in drug discovery and development, enabling the identification and characterization of novel nAChR modulators with potential therapeutic applications. The structural similarity of this compound to known nAChR ligands, combined with the detailed methodologies presented here, provides a solid foundation for further investigation into its pharmacological profile.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the reduction of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.
Q1: My reaction yield is significantly lower than the reported 90%. What are the potential causes and solutions?
Low yields can stem from several factors throughout the experimental process. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reduction of the imine precursor may not have gone to completion.
-
Suboptimal Reaction Temperature: The temperature for the sodium borohydride addition is critical.
-
Solution: Ensure the initial cooling of the reaction mixture to -40°C is achieved and maintained during the initial phase of the sodium borohydride addition.[3] Allowing the temperature to rise prematurely can lead to side reactions.
-
-
Moisture in Reaction: Sodium borohydride reacts with water, which will reduce its effectiveness.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
-
Issues during Work-up: Product loss can occur during the extraction and purification steps.
-
Solution: Ensure the aqueous layer is basified to the correct pH to fully deprotonate the amine product, maximizing its solubility in the organic extraction solvent. Perform multiple extractions to ensure complete recovery of the product.
-
Q2: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?
The primary side reactions in a reductive amination using sodium borohydride involve the reduction of other functional groups or over-reduction.
-
Possible Side Products:
-
Unreacted Starting Material: As mentioned, incomplete reaction is a common issue.
-
Over-reduction Products: While less common with sodium borohydride compared to stronger reducing agents, it's a possibility.
-
Hydrolysis of Imine: If moisture is present, the imine precursor can hydrolyze back to the corresponding ketone/aldehyde and amine.
-
-
Minimization Strategies:
-
Control Temperature: Strict adherence to the recommended temperature profile is crucial for minimizing side reactions.[3]
-
Batchwise Addition of Reducing Agent: Adding the sodium borohydride in portions helps to control the reaction exotherm and maintain the desired temperature.[3]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of sensitive reagents and intermediates.
-
Q3: I am having difficulty purifying the final product by column chromatography. What are some common issues and solutions?
Purification of pyridine derivatives can be challenging due to their basicity and potential for interaction with the silica gel stationary phase.
-
Product Tailing on Silica Gel: The basic nitrogen of the pyridine ring can interact with the acidic silanol groups on the silica gel, leading to broad peaks and poor separation.[4][5]
-
Poor Separation from Impurities: Closely related impurities can co-elute with the desired product.
-
Solution: Optimize the eluent system by testing different solvent mixtures and gradients using TLC. A common mobile phase for this compound is a mixture of ethyl acetate and methanol.[3]
-
-
Product Decomposition on Silica Gel: Some sensitive compounds can degrade on acidic silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A reported yield for the reduction of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine with sodium borohydride is approximately 90%.[3] However, actual yields may vary depending on experimental conditions and scale.
Q2: What are the key reaction parameters to control for a high yield?
The most critical parameters are:
-
Temperature: Maintaining a low temperature (-40°C to -20°C) during the addition of sodium borohydride is essential.[3]
-
Purity of Reagents and Solvents: Using high-purity, anhydrous reagents and solvents is crucial for optimal results.
-
Controlled Addition of Reducing Agent: Adding sodium borohydride in batches helps to manage the reaction's exothermicity.[3]
Q3: Are there alternative reducing agents I can use for this synthesis?
While sodium borohydride is effective, other reducing agents commonly used for reductive amination include:
-
Sodium cyanoborohydride (NaBH₃CN): This reagent is more selective for imines over carbonyls but is also more toxic.[6]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reducing agent.[6]
A comparison of these reducing agents is provided in the table below.
| Reducing Agent | Advantages | Disadvantages |
| Sodium borohydride (NaBH₄) | Cost-effective, readily available. | Can reduce aldehydes and ketones, less selective.[6] |
| Sodium cyanoborohydride (NaBH₃CN) | Highly selective for imines.[6] | Highly toxic.[6] |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and less toxic than NaBH₃CN.[6] | More expensive than NaBH₄. |
Q4: What is the role of acetic acid in the reaction mixture?
Acetic acid acts as a co-solvent and helps to maintain a slightly acidic pH, which can be beneficial for the stability and reactivity of the imine intermediate.
Experimental Protocols
Synthesis of this compound [3]
This protocol details the reduction of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine to this compound.
Materials:
-
3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
-
Methanol (anhydrous)
-
Acetic acid (glacial)
-
Sodium borohydride
-
Dichloromethane
-
Saturated sodium chloride solution (brine)
-
Anhydrous potassium carbonate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
Procedure:
-
Dissolve 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (2.0 g, 8.8 mmol) in a mixture of methanol (64 mL) and acetic acid (16 mL).
-
Cool the solution to -40°C using a dry ice/acetonitrile bath.
-
Add sodium borohydride (747 mg, 19.75 mmol) in batches over 10 minutes, ensuring the temperature does not exceed -20°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add water (200 mL) to the residue and adjust the pH to >10 with a sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (2 x 90 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous potassium carbonate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a 1:1 (v/v) mixture of ethyl acetate and methanol as the eluent to obtain this compound as a yellow oil.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing nAChR Assays with 3-Bromo-5-(2-Pyrrolidinyl)Pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding in nicotinic acetylcholine receptor (nAChR) assays involving 3-Bromo-5-(2-Pyrrolidinyl)Pyridine.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding (NSB) can obscure the specific binding signal of this compound, leading to inaccurate determination of receptor affinity and density.[1][2] Ideally, non-specific binding should be less than 50% of the total binding.[1][3] This guide provides a systematic approach to identifying and mitigating common causes of high NSB.
Question: I am observing high non-specific binding in my nAChR assay with this compound. What are the potential causes and how can I resolve this?
High non-specific binding can arise from several factors related to the ligand, receptor preparation, assay conditions, and washing procedures.[2][3] The following table outlines potential causes and recommended troubleshooting steps.
Table 1: Troubleshooting High Non-Specific Binding
| Potential Cause | Troubleshooting Steps |
| Ligand Properties | Consider Ligand Lipophilicity: Highly lipophilic compounds can exhibit higher non-specific binding due to interactions with the lipid bilayer of cell membranes.[2] While specific data on this compound's lipophilicity is not provided, consider if this might be a contributing factor. Check Ligand Purity: Impurities in the ligand preparation can contribute to high NSB.[1] Ensure the purity of your this compound stock. |
| Radioligand Concentration | Lower Radioligand Concentration: Using a radioligand concentration at or below its dissociation constant (Kd) can help minimize non-specific binding.[1][3] |
| Inadequate Blocking | Use Appropriate Blocking Agents: For membrane-based assays, protein blockers like Bovine Serum Albumin (BSA) or casein are commonly used to saturate non-specific sites.[1][4] Optimize Blocker Concentration: The optimal concentration of the blocking agent may need to be determined empirically.[1] A typical starting concentration for BSA is 1%.[4] |
| Suboptimal Assay Conditions | Adjust Buffer pH: The pH of the binding and wash buffers can influence non-specific interactions.[1][4] Ensure the pH is optimal for the nAChR subtype you are studying. Modify Ionic Strength: Increasing the salt concentration (e.g., NaCl) in the wash buffer can help disrupt weak, non-specific electrostatic interactions.[4][5] |
| Inadequate Washing | Increase Wash Steps: Perform additional washes with ice-cold wash buffer to more effectively remove unbound radioligand.[1][5] Increase Wash Volume: A larger volume of wash buffer can improve the removal of non-specifically bound ligand.[1] Use Ice-Cold Wash Buffer: Performing washes with ice-cold buffer can slow the dissociation of the specific ligand-receptor complex while effectively removing non-specifically bound ligand.[3][5] |
| Filter and Plate Issues | Pre-soak Filters: Pre-soaking filters in a solution like 0.3% polyethyleneimine (PEI) can reduce the binding of positively charged ligands to the negatively charged filter material.[1] Use Low-Binding Plates: If using a plate-based assay, ensure you are using plates designed for low protein binding.[1] |
| Tissue/Membrane Preparation | Optimize Protein Concentration: Using too high a concentration of membrane protein can increase non-specific binding.[1][3] It may be necessary to titrate the amount of membrane preparation to optimize the assay.[3] |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it problematic in nAChR assays?
A1: Non-specific binding refers to the binding of a ligand, such as this compound, to components other than the target nicotinic acetylcholine receptor.[1][2] This can include binding to the filter membrane, lipids, or other proteins within the assay system.[1] High non-specific binding can mask the true specific binding signal, leading to an inaccurate determination of the ligand's binding affinity (Kd) and the receptor density (Bmax).[2][3]
Q2: How is non-specific binding determined in a nAChR assay?
A2: Non-specific binding is measured by including a control group where a high concentration of an unlabeled ligand with high affinity for the nAChR is added to the assay.[1] This "cold" ligand saturates the specific binding sites on the receptor, so any remaining binding of the radiolabeled or fluorescently tagged this compound is considered non-specific.[1] For nicotinic receptors, a common choice for this competing ligand is a high concentration of (S)-nicotine (e.g., 10 µM - 1 mM).[1][6]
Q3: What are some key considerations for the assay buffer to minimize non-specific binding?
A3: The composition of the assay buffer is critical. Key parameters to optimize include:
-
pH: The charge of both your ligand and the biological membranes can be influenced by pH. Maintaining a physiological pH (around 7.4) is a good starting point, but empirical testing is recommended.[4][5]
-
Ionic Strength: Increasing the ionic strength with salts like NaCl can shield electrostatic interactions that contribute to non-specific binding.[4][5] However, excessively high salt concentrations could also disrupt specific binding, so optimization is key.[5]
-
Additives: Including a blocking agent like BSA (e.g., 0.1-1%) can help prevent the ligand from binding to non-specific sites on the assay plates or tubes.[4] Low concentrations of non-ionic detergents (e.g., Tween-20) in the wash buffer can also help reduce non-specific interactions.[5]
Q4: Can the incubation time and temperature affect non-specific binding?
A4: Yes, both incubation time and temperature can influence non-specific binding. While it's crucial to ensure the incubation is long enough to reach binding equilibrium for the specific interaction, excessively long incubation times can sometimes lead to increased non-specific binding.[3] Performing the assay at a lower temperature (e.g., 4°C or on ice) can sometimes reduce non-specific binding, but this may also slow down the specific binding kinetics, requiring a longer incubation time to reach equilibrium.[7]
Experimental Protocols
Standard nAChR Radioligand Binding Assay Protocol
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for a specific nAChR subtype.
Materials:
-
Membrane preparation expressing the nAChR subtype of interest.
-
Radiolabeled nAChR ligand (e.g., [³H]-Epibatidine, [¹²⁵I]-α-Bungarotoxin).
-
Unlabeled this compound.
-
Unlabeled competing ligand for determining non-specific binding (e.g., (S)-Nicotine).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
GF/C filters, pre-soaked in 0.3% polyethyleneimine (PEI).[1]
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add binding buffer, radioligand at a concentration near its Kd, and the membrane preparation.
-
Non-Specific Binding: Add binding buffer, radioligand, a saturating concentration of the unlabeled competing ligand (e.g., 10 µM Nicotine), and the membrane preparation.[6][8]
-
Competition: Add binding buffer, radioligand, varying concentrations of this compound, and the membrane preparation.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[6]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filters.[1]
-
Washing: Quickly wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer.[1][5]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Use non-linear regression analysis to fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Visualizations
Signaling and Binding Concepts
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of human α7 nicotinic acetylcholine receptors by open channel blockers of N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
stability issues with 3-Bromo-5-(2-Pyrrolidinyl)Pyridine in solution
This technical support center provides guidance on the stability issues associated with 3-Bromo-5-(2-Pyrrolidinyl)Pyridine in solution. The information is intended for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound in solution?
Based on the general stability of pyridine derivatives, the primary concerns for this compound in solution are degradation due to pH sensitivity, light exposure, and oxidation. Pyridine-containing molecules can be susceptible to degradation under strongly acidic or alkaline conditions.[1] Furthermore, exposure to light, especially UV light, can induce photolytic degradation.[1] The presence of oxidizing agents may also lead to the degradation of the molecule.
Q2: What are the recommended storage conditions for this compound and its solutions?
To ensure maximum stability, this compound as a solid and in solution should be stored in a dry, cool, and well-ventilated place, protected from light.[2] For solutions, it is advisable to use amber vials or containers wrapped in aluminum foil to minimize light exposure.[3] Storage at 2-8°C is recommended.[2]
Q3: What solvents are recommended for dissolving this compound?
While specific solubility data is limited, related compounds show solubility in organic solvents. For experimental use, it is crucial to use high-purity, dry solvents to avoid introducing contaminants that could catalyze degradation. The choice of solvent may impact stability, and it is recommended to prepare solutions fresh whenever possible.
Q4: Are there any known incompatible materials or reagents?
Avoid strong oxidizing agents, as they can lead to the degradation of the pyridine ring.[3] Additionally, exposure to strong acids and bases should be minimized unless required by the experimental protocol, as they can catalyze hydrolysis or other degradation pathways.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent assay results or loss of compound activity over time. | Degradation of the compound in solution. | - Prepare solutions fresh before each experiment.- Store stock solutions at 2-8°C, protected from light.[2]- Use high-purity solvents.- Buffer the solution to a neutral pH if compatible with the experiment. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Formation of degradation products. | - Confirm the identity of the main peak using a fresh standard.- Investigate potential degradation pathways (hydrolysis, oxidation, photodegradation).- Perform a forced degradation study to identify potential degradation products. |
| Color change of the solution upon storage. | Potential degradation of the compound. | - Discard the solution and prepare a fresh batch.- Re-evaluate storage conditions (temperature, light exposure).[2][3]- Analyze the discolored solution by HPLC or LC-MS to identify impurities. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution
This protocol outlines a general method for evaluating the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Buffers of various pH (e.g., phosphate, acetate)
- Calibrated HPLC system with a suitable detector (e.g., UV-Vis)
- C18 reverse-phase HPLC column
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound.
- Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). This is the stock solution.
3. Stability Study Design:
- pH Stability:
- Dilute the stock solution with buffers of different pH values (e.g., pH 3, 7, 9) to a final concentration of approximately 50 µg/mL.
- Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C).
- Photostability:
- Expose a solution of the compound (in a transparent container) to a controlled light source (e.g., a photostability chamber with UV and visible light).[4]
- Keep a control sample in the dark at the same temperature.
- Oxidative Stability:
- Treat a solution of the compound with a low concentration of an oxidizing agent (e.g., 0.1% hydrogen peroxide).
- Incubate at a controlled temperature.
4. HPLC Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
- Inject the samples into the HPLC system.
- A generic reverse-phase HPLC method can be used as a starting point.[5]
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 260 nm).
- Monitor the peak area of the parent compound and the appearance of any new peaks (degradation products).
5. Data Analysis:
- Calculate the percentage of the remaining this compound at each time point relative to the initial time point (t=0).
- Plot the percentage of the remaining compound against time to determine the degradation rate under each condition.
Quantitative Data Summary (Illustrative)
The following table provides an illustrative example of how to present the stability data. Actual data would need to be generated experimentally.
| Condition | Time (hours) | % Remaining Compound (Illustrative) | Appearance of Degradation Products |
| pH 3 (40°C) | 0 | 100 | None |
| 8 | 95 | Minor peak at RRT 0.8 | |
| 24 | 85 | Peak at RRT 0.8 increases | |
| pH 7 (40°C) | 0 | 100 | None |
| 8 | 99 | None | |
| 24 | 98 | None | |
| pH 9 (40°C) | 0 | 100 | None |
| 8 | 80 | Major peak at RRT 1.2 | |
| 24 | 60 | Peak at RRT 1.2 increases | |
| Light Exposure | 0 | 100 | None |
| 8 | 90 | Minor peak at RRT 0.9 | |
| 24 | 75 | Peak at RRT 0.9 increases | |
| 0.1% H₂O₂ (25°C) | 0 | 100 | None |
| 8 | 88 | Multiple minor peaks | |
| 24 | 70 | Multiple peaks increase |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting logic for addressing inconsistent experimental results.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 71719-06-7 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. database.ich.org [database.ich.org]
- 5. helixchrom.com [helixchrom.com]
troubleshooting low signal in 3-Bromo-5-(2-Pyrrolidinyl)Pyridine ELISA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in their 3-Bromo-5-(2-Pyrrolidinyl)Pyridine ELISA. The content is structured to directly address common issues encountered during experimental procedures.
Troubleshooting Guide: Low Signal
A weak or absent signal in your ELISA is a common issue that can stem from various factors throughout the assay protocol. This guide will walk you through a systematic approach to identify and resolve the root cause of low signal.
Initial Checks: The Low-Hanging Fruit
Before delving into more complex troubleshooting, ensure the following basic steps were performed correctly:
-
Reagent Addition: Was every reagent added in the correct order and to all necessary wells?[1]
-
Reagent Preparation: Were all buffers and reagents prepared correctly, including proper dilution of standards and antibodies?[1][2]
-
Plate Reader Settings: Is the plate reader set to the correct wavelength for your substrate?
-
Expiration Dates: Are all reagents within their expiration dates?[1]
Frequently Asked Questions (FAQs)
Q1: My standard curve is flat or has a very low optical density (OD). What are the likely causes?
A poor standard curve is a primary indicator of a systemic issue in your assay.[2] Several factors could be at play:
-
Improper Standard Preparation: The standard may have been reconstituted incorrectly, degraded, or prepared with inaccurate dilutions.[2][3] Always briefly centrifuge the vial before opening and ensure all material is dissolved. Prepare fresh standards for each assay.[2]
-
Inactive Conjugate: The enzyme conjugate (e.g., HRP-conjugate) may have lost activity. Ensure proper storage and handling.
-
Substrate Issues: The substrate may be expired, contaminated, or was not prepared correctly.[4] TMB substrate, for example, should be colorless before use and protected from light.[5]
Q2: I am observing a low signal in my sample wells, but the positive control and high-concentration standards are also weak. What should I investigate?
This pattern suggests a problem with one of the common reagents or procedural steps. Consider the following:
-
Antibody Concentrations: The concentrations of the primary or secondary antibodies may be too low.[6] It is crucial to optimize these concentrations through titration.
-
Incubation Times and Temperatures: Incubation times might be too short, or the temperature may be suboptimal.[2][5] Extending incubation times (e.g., overnight at 4°C) can enhance signal.[5]
-
Washing Steps: While insufficient washing typically leads to high background, overly aggressive washing can elute the coated antigen or bound antibodies. Ensure the washing procedure is not too harsh.
Q3: What are the key considerations for a competitive ELISA for a small molecule like this compound?
Competitive ELISAs for small molecules present unique challenges:
-
Coating Efficiency: Small molecules like this compound need to be conjugated to a larger carrier protein (e.g., BSA, OVA) to efficiently coat the microplate wells. Inefficient coating of this conjugate is a common reason for low signal.[4][7]
-
Antibody Affinity: The affinity of the antibody for the small molecule is critical.[6][8][9] A low-affinity antibody will result in a weak signal.
-
Matrix Effects: Components in the sample matrix can interfere with the antibody-antigen binding. It's important to test for and mitigate matrix effects.
Experimental Protocols
Protocol 1: Checkerboard Titration to Optimize Antibody Concentration
This protocol is used to determine the optimal concentrations of the capture antibody (if applicable) and the detection antibody.
-
Prepare serial dilutions of the capture antibody in coating buffer.
-
Coat the ELISA plate with the different capture antibody concentrations, keeping the antigen concentration constant.
-
After blocking, add a constant concentration of your analyte (or a zero analyte control).
-
Prepare serial dilutions of the detection antibody and add them to the appropriate wells.
-
Proceed with the remaining ELISA steps (substrate addition, stopping the reaction, and reading the plate).
-
The optimal combination will yield a strong signal with a low background.
Protocol 2: Optimizing Coating Concentration of this compound-Carrier Conjugate
-
Prepare a range of concentrations of the this compound-carrier conjugate in an appropriate coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[7]
-
Coat the wells of a microplate with these different concentrations and incubate (e.g., overnight at 4°C).[10]
-
Wash the plate to remove unbound conjugate.
-
Block the plate to prevent non-specific binding.
-
Proceed with the standard ELISA protocol using a fixed, known concentration of the anti-3-Bromo-5-(2-Pyrrolidinyl)Pyridine antibody.
-
The concentration that provides the highest signal-to-noise ratio is the optimal coating concentration.
Data Presentation
Table 1: Example Checkerboard Titration Data (Optical Density at 450 nm)
| Detection Ab Dilution | Capture Ab: 1 µg/mL | Capture Ab: 2 µg/mL | Capture Ab: 5 µg/mL | Capture Ab: 10 µg/mL |
| 1:1000 | 1.254 | 1.876 | 2.543 | 2.612 |
| 1:2000 | 0.876 | 1.432 | 2.109 | 2.234 |
| 1:5000 | 0.453 | 0.987 | 1.567 | 1.654 |
| 1:10000 | 0.211 | 0.543 | 0.876 | 0.923 |
| Blank | 0.054 | 0.056 | 0.055 | 0.058 |
In this example, a capture antibody concentration of 5 µg/mL and a detection antibody dilution of 1:2000 provide a strong signal with low background.
Table 2: Example Data for Coating Concentration Optimization
| Conjugate Conc. (µg/mL) | Average OD (450 nm) | Standard Deviation |
| 10 | 1.89 | 0.12 |
| 5 | 1.65 | 0.09 |
| 2.5 | 1.23 | 0.11 |
| 1.25 | 0.78 | 0.08 |
| 0.625 | 0.45 | 0.05 |
| Blank | 0.06 | 0.01 |
Based on this data, a coating concentration of 10 µg/mL is optimal.
Visualizations
References
- 1. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. biocompare.com [biocompare.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Problems and pitfalls with measurement of antibody affinity using solid phase binding in the ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Traditional ELISA methods for antibody affinity determination fail to reveal the presence of low affinity antibodies in antisera: an alternative approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
Technical Support Center: Optimizing Hapten-Based Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the affinity and performance of hapten-based immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the affinity of a hapten-based immunoassay?
The affinity of a hapten-based immunoassay is a multifactorial issue primarily influenced by:
-
Hapten Design: The structure of the hapten and the position of its attachment to the carrier protein are paramount. The goal is to expose the most immunogenic epitopes of the hapten to the immune system.[1]
-
Carrier Protein: The choice of carrier protein (e.g., KLH, BSA, OVA) significantly impacts the immunogenicity of the hapten. Larger, more foreign proteins tend to elicit a stronger immune response.[2][3]
-
Spacer Arm: The length and chemical nature of the spacer arm that links the hapten to the carrier protein are crucial for minimizing steric hindrance and ensuring proper presentation of the hapten.
-
Hapten Density: The number of hapten molecules conjugated to each carrier protein molecule can affect the resulting antibody titer and affinity.[4][5]
-
Antibody Selection: The screening process to identify and select high-affinity monoclonal or polyclonal antibodies is a critical determinant of assay sensitivity.
-
Assay Format and Conditions: The choice between competitive and non-competitive formats, as well as the optimization of parameters like temperature, pH, and incubation times, can significantly impact assay performance.
Q2: How do I choose the best carrier protein for my hapten?
The choice of carrier protein is critical for inducing a robust immune response against the hapten. Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA) are the most commonly used carriers.
-
Keyhole Limpet Hemocyanin (KLH): Due to its large size and foreign nature to mammals, KLH is highly immunogenic and often elicits a stronger antibody response compared to BSA or OVA.[3][6] However, its solubility can be limited.[3]
-
Bovine Serum Albumin (BSA): BSA is smaller and more soluble than KLH.[3] It is a cost-effective option, but since it is a common blocking agent in immunoassays, antibodies raised against a hapten-BSA conjugate can lead to false positives if BSA is also used for blocking in the final assay.[3]
-
Ovalbumin (OVA): OVA is smaller than both KLH and BSA and is often used as a secondary carrier protein to screen for hapten-specific antibodies, ensuring that the antibodies recognize the hapten and not the primary carrier protein.[3]
Q3: What is the importance of a spacer arm in hapten-carrier conjugation?
A spacer arm is a chemical linker that connects the hapten to the carrier protein. Its primary functions are to:
-
Reduce Steric Hindrance: The spacer extends the hapten away from the large carrier protein, making it more accessible to B-cell receptors and improving the chances of generating high-affinity antibodies.[7]
-
Improve Solubility: Certain types of spacers, like Polyethylene Glycol (PEG), are hydrophilic and can enhance the solubility and stability of the hapten-carrier conjugate, which is particularly useful for hydrophobic haptens.[7]
-
Focus the Immune Response: By distancing the hapten from the carrier, the immune response can be more specifically directed towards the hapten itself.
Q4: What is the difference between homologous and heterologous immunoassay formats?
-
Homologous Immunoassay: In this format, the same hapten derivative is used for both immunization (to generate antibodies) and for coating the plate or labeling the detection molecule in the assay.
-
Heterologous Immunoassay: This format uses different hapten derivatives for immunization and in the assay. This can involve using a different spacer arm, a different conjugation site on the hapten, or even a slightly modified hapten structure. Heterologous assays are often more sensitive than homologous ones.[2][8]
Troubleshooting Guides
Problem: Low or No Signal
| Possible Cause | Recommended Solution |
| Ineffective Hapten-Carrier Conjugate | - Confirm successful conjugation using methods like MALDI-TOF MS or SDS-PAGE. - Optimize the hapten-to-carrier molar ratio during conjugation. |
| Poor Immunization Response | - Increase the number of booster immunizations. - Consider using a different, more immunogenic carrier protein (e.g., switch from BSA to KLH). - Evaluate different adjuvants. |
| Low Antibody Affinity | - Re-screen hybridoma clones or polyclonal sera for higher-affinity binders. - Consider affinity purification of polyclonal antibodies.[8] |
| Suboptimal Assay Conditions | - Optimize incubation times and temperatures. - Titrate antibody and conjugate concentrations to find the optimal working range. - Check the pH and ionic strength of assay buffers. |
| Inactive Enzyme Conjugate | - Use a fresh batch of enzyme conjugate. - Ensure the substrate is appropriate for the enzyme and is not expired. |
Problem: High Background
| Possible Cause | Recommended Solution |
| Insufficient Blocking | - Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk). - Increase the blocking incubation time. - Try a different blocking agent. |
| Non-specific Binding of Antibodies | - Use affinity-purified antibodies. - Add a detergent like Tween-20 to the wash buffer. - If using a hapten-BSA immunogen, avoid using BSA as the blocking agent in the assay. |
| Cross-Reactivity of Secondary Antibody | - Use a pre-adsorbed secondary antibody to minimize cross-reactivity with other species' immunoglobulins. |
| Contaminated Reagents or Plate | - Use fresh, sterile buffers and reagents. - Ensure ELISA plates are clean and designed for immunoassays. |
Problem: Poor Reproducibility (High CV%)
| Possible Cause | Recommended Solution |
| Pipetting Inconsistency | - Calibrate pipettes regularly. - Use a multichannel pipette for adding reagents to multiple wells simultaneously. - Ensure no air bubbles are introduced into the wells. |
| Uneven Temperature Across the Plate ("Edge Effect") | - Equilibrate the plate and all reagents to room temperature before starting the assay. - Use a plate sealer during incubations to prevent evaporation. - Avoid using the outer wells of the plate if the problem persists. |
| Inadequate Washing | - Ensure all wells are filled and emptied completely during each wash step. - Increase the number of wash cycles. |
| Reagent Instability | - Prepare fresh dilutions of standards and reagents for each assay. - Avoid repeated freeze-thaw cycles of antibodies and conjugates. |
Data Presentation
Table 1: Comparison of Common Carrier Proteins for Hapten Immunization
| Carrier Protein | Molecular Weight (kDa) | Immunogenicity | Solubility | Key Considerations |
| KLH | 4,500 - 13,000 | High | Low | Generally elicits the strongest immune response.[3][6] Can be difficult to work with due to low solubility.[3] |
| BSA | 67 | Moderate | High | Cost-effective and highly soluble.[3] Potential for false positives if used as a blocker in the final assay.[3] |
| OVA | 45 | Low to Moderate | High | Often used as a screening antigen to confirm hapten specificity of antibodies raised against a different carrier.[3] |
Table 2: Influence of Spacer Arm Type on Immunoassay Performance
| Spacer Arm Type | Key Properties | Impact on Immunoassay Affinity |
| Alkyl Chains | Hydrophobic, rigid | Can sometimes lead to aggregation of the conjugate and may not be optimal for presenting the hapten. |
| PEG Spacers | Hydrophilic, flexible | Generally improves solubility and stability of the conjugate, reduces steric hindrance, and can lead to a more focused and higher-affinity antibody response.[7] |
Table 3: Effect of Hapten Density on Antibody Response
| Hapten Density | Impact on Antibody Titer | Impact on Antibody Affinity | General Recommendation |
| Low | May result in a lower antibody titer. | Can sometimes lead to the generation of higher-affinity antibodies.[9] | A good starting point for generating high-affinity antibodies, though titer may be lower. |
| High | Often leads to a higher antibody titer. | May result in a broader range of antibody affinities, not all of which will be high.[5] Can also lead to steric hindrance. | Can be effective for producing a high titer of antibodies, but optimization is crucial to avoid negative effects on affinity. |
Experimental Protocols
Protocol 1: EDC Conjugation of Hapten to Carrier Protein
This protocol describes the conjugation of a hapten containing a carboxyl group to the primary amines of a carrier protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Materials:
-
Hapten with a carboxyl group
-
Carrier protein (e.g., BSA, KLH)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column
Procedure:
-
Prepare Reagents: Dissolve the hapten in an appropriate solvent (e.g., DMSO or DMF) to create a stock solution. Prepare the carrier protein in Conjugation Buffer at a concentration of 5-10 mg/mL. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
Activate Hapten: In a reaction tube, combine the hapten stock solution with Activation Buffer. Add a 2-5 fold molar excess of EDC and NHS/Sulfo-NHS to the hapten solution. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Conjugate to Carrier Protein: Add the activated hapten mixture to the carrier protein solution. Adjust the pH to 7.2-7.5 if necessary. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purify Conjugate: Remove excess, unreacted hapten and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterize Conjugate: Confirm the successful conjugation and estimate the hapten-to-carrier ratio using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Protocol 2: Indirect Competitive ELISA for Hapten Detection
This protocol is for the quantitative detection of a free hapten in a sample.
Materials:
-
Hapten-protein conjugate (different carrier than the immunogen)
-
Primary antibody specific to the hapten
-
HRP-conjugated secondary antibody
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates
-
Hapten standards and samples
Procedure:
-
Coating: Dilute the hapten-protein conjugate in Coating Buffer (e.g., 1-10 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3-5 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3-5 times with Wash Buffer.
-
Competition: Prepare serial dilutions of your hapten standards and samples. In a separate plate or tubes, pre-incubate the standards/samples with a fixed, limiting concentration of the primary antibody for 30-60 minutes. Add 100 µL of this mixture to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3-5 times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 3-5 times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of free hapten in the sample.
Visualizations
Caption: Workflow for developing a hapten-based immunoassay.
References
- 1. Peptide Modifications: KLH, BSA, OVA Conjugates [lifetein.com.cn]
- 2. Comparison of homologous and heterologous formats in nanocolloidal gold-based immunoassays for parathion residue determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Conjugation: KLH, BSA and OVA | MolecularCloud [molecularcloud.org]
- 4. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibody engineering for the analysis of affinity maturation of an anti‐hapten response. | The EMBO Journal [link.springer.com]
solving solubility problems of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine in buffers
Welcome to the technical support center for 3-Bromo-5-(2-Pyrrolidinyl)Pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: this compound is a weakly basic compound with two nitrogen atoms that can be protonated: one in the pyridine ring and one in the pyrrolidine ring. The pKa of pyridine is approximately 5.2, and the pKa of pyrrolidine is around 11.3.[1][2][3][4] This means the compound's solubility is highly dependent on the pH of the solution. It will be significantly more soluble in acidic conditions where one or both nitrogen atoms are protonated, forming a more soluble salt.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into a neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening and how can I prevent it?
A2: This is a common issue for compounds with low aqueous solubility at neutral pH. The DMSO keeps the compound solubilized in the stock, but when diluted into a buffer where the compound is less soluble, it can crash out of solution. To prevent this, consider the following:
-
Lower the final concentration: Your target concentration may be above the compound's solubility limit in the final buffer.
-
Decrease the percentage of DMSO: While a co-solvent is necessary, aim for the lowest possible final concentration of DMSO (ideally <1%) to minimize its effects on the assay and the compound's solubility.
-
Acidify the buffer: Since this compound is basic, using a more acidic buffer (e.g., pH 4-6) will increase its solubility.
-
Use a different dilution method: Try adding the DMSO stock to the buffer with vigorous vortexing or sonication to aid dispersion.
Q3: Which buffer systems are recommended for working with this compound?
A3: The choice of buffer depends on the desired pH for your experiment.
-
For acidic conditions (to maximize solubility), citrate or acetate buffers are suitable.[5][6]
-
For near-neutral conditions , phosphate buffers are common, but be aware of potential precipitation.[5][6]
-
It is advisable to determine the compound's solubility in your specific buffer system before proceeding with extensive experiments.
Q4: How does the ionic strength of the buffer affect the solubility of this compound?
A4: The effect of ionic strength on the solubility of organic compounds can be complex. For ionizable compounds, increasing the ionic strength of the solution can sometimes increase the solubility of the ionized form.[7][8] However, high salt concentrations can also lead to a "salting-out" effect, where solubility decreases. It is recommended to maintain a consistent ionic strength across experiments to ensure reproducibility.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in buffer solutions.
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or precipitation upon adding the compound to the buffer. | The compound's solubility limit has been exceeded at the given pH. | - Lower the concentration of the compound.- Use a more acidic buffer to increase solubility.- Prepare the solution at a slightly elevated temperature (if the compound is stable). |
| Inconsistent results between experiments. | - Variation in buffer pH.- Inconsistent final DMSO concentration.- Degradation of the compound in the buffer. | - Verify the pH of each new batch of buffer.- Use a consistent and minimal final DMSO concentration.- Assess the stability of the compound in your chosen buffer over the experimental timeframe. |
| Low recovery of the compound after filtration. | The compound may be binding to the filter membrane. | - Use a low-protein-binding filter material (e.g., PVDF).- Pre-saturate the filter with a solution of the compound, if feasible. |
| Difficulty dissolving the compound initially. | The compound may be in a less soluble crystalline form. | - Use sonication or gentle heating to aid dissolution in the initial solvent (e.g., DMSO).- Ensure the stock solution is fully dissolved before diluting into the aqueous buffer. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to quickly assess the apparent solubility of this compound in a chosen buffer.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Add 2 µL of each DMSO dilution to a 96-well plate in triplicate.
-
Add 98 µL of the test buffer to each well.
-
Seal the plate and shake for 1-2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Protocol 2: Equilibrium Solubility (Shake-Flask Method)
This method determines the thermodynamic solubility, which is a more accurate measure.
-
Add an excess amount of solid this compound to a vial containing a known volume of the test buffer.
-
Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Allow the suspension to settle , then carefully withdraw a sample of the supernatant.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
Data Summary
As specific experimental data for this compound is not publicly available, the following table provides a hypothetical summary based on the expected behavior of a diprotic basic compound. This should be used as a guideline for experimental design.
| Buffer System | pH | Expected Relative Solubility | Comments |
| Citrate Buffer | 4.0 | High | The compound is expected to be fully protonated and highly soluble. |
| Acetate Buffer | 5.0 | High | The compound should be predominantly in its protonated, soluble form. |
| Phosphate Buffer | 6.8 | Moderate to Low | Solubility will be lower as the compound is less protonated. |
| PBS | 7.4 | Low | Expect low solubility and potential for precipitation. |
| Borate Buffer | 9.0 | Very Low | The compound will be mostly in its neutral, less soluble form. |
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Relationship between pH, ionization, and solubility.
References
- 1. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Pyrrolidine CAS#: 123-75-1 [m.chemicalbook.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
minimizing cross-reactivity in a nornicotine analog immunoassay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing cross-reactivity in nornicotine analog immunoassays.
Troubleshooting Guides
This section addresses specific issues that may arise during your nornicotine immunoassay experiments.
Issue 1: High Cross-Reactivity with Nicotine and Other Metabolites
-
Question: My nornicotine immunoassay is showing significant cross-reactivity with nicotine, cotinine, and other structurally similar alkaloids. How can I improve the specificity of my assay?
-
Answer: High cross-reactivity is a common challenge in immunoassays for small molecules due to the structural similarity between the target analyte and its metabolites.[1] Here are several strategies to enhance the specificity of your nornicotine immunoassay:
-
Hapten Design and Synthesis: The design of the hapten used to generate the antibodies is critical. To produce highly specific anti-nornicotine antibodies, the hapten should be synthesized by introducing a spacer arm at a position on the nornicotine molecule that is structurally distinct from nicotine and its major metabolites. For instance, derivatizing nornicotine at the 3' or 5' position of the pyridine ring can help generate antibodies that are less likely to recognize the N-methyl group present in nicotine.[2]
-
Antibody Selection: If you are developing your own antibodies, thorough screening of hybridoma clones (for monoclonal antibodies) or purification of polyclonal antibodies is essential.[3] Screen for antibodies that exhibit high affinity for nornicotine and minimal binding to nicotine, cotinine, anabasine, and other relevant analogs.
-
Assay Buffer Optimization: The composition of the assay buffer can significantly influence antibody-antigen binding. Experiment with different pH levels, ionic strengths, and the addition of blocking agents to find conditions that favor the specific binding of the antibody to nornicotine.
-
Competitive Immunoassay Format: A competitive ELISA format is generally preferred for small molecule detection.[4][5] In this format, free nornicotine in the sample competes with a labeled nornicotine conjugate for a limited number of antibody binding sites. This format can be optimized to enhance specificity.
-
Data Analysis: When analyzing your results, it is crucial to construct a standard curve with known concentrations of nornicotine and to determine the 50% inhibition concentration (IC50). The cross-reactivity of other compounds can then be calculated relative to nornicotine.
-
Issue 2: Poor Assay Sensitivity and Low Signal
-
Question: My nornicotine immunoassay has low sensitivity, and I am struggling to detect low concentrations of the analyte. What can I do to improve the signal?
-
Answer: Low sensitivity in an ELISA can stem from several factors.[6] Here are some troubleshooting steps to enhance your assay's performance:
-
Optimize Antibody and Antigen Concentrations: The concentrations of the coating antigen (nornicotine-protein conjugate) and the primary antibody are critical. Perform a checkerboard titration to determine the optimal concentrations of both reagents that provide the best signal-to-noise ratio.[7]
-
Incubation Times and Temperatures: Increase the incubation times for the antibody-antigen binding steps. For example, incubating overnight at 4°C instead of for a shorter period at room temperature can increase the amount of bound antibody.[5] Ensure that the incubation temperature is optimal and consistent.
-
Choice of Enzyme and Substrate: The choice of enzyme conjugate (e.g., horseradish peroxidase - HRP) and substrate (e.g., TMB) can significantly impact signal intensity. Ensure you are using a high-activity enzyme and a sensitive substrate.
-
Washing Steps: Insufficient or overly aggressive washing can lead to low signal. Ensure that washing steps effectively remove unbound reagents without dislodging the bound complexes. Use a gentle but thorough washing technique.
-
Plate Quality: Use high-quality ELISA plates with high protein-binding capacity to ensure efficient coating of the antigen.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical cross-reactivity profile for a nornicotine-specific immunoassay?
A1: The cross-reactivity of a nornicotine immunoassay is highly dependent on the specificity of the antibody used. A well-designed assay should have high specificity for nornicotine with minimal cross-reactivity to other nicotine-related compounds. Below is a table summarizing representative cross-reactivity data for a nornicotine immunoassay.
| Compound | Chemical Structure | % Cross-Reactivity |
| Nornicotine | 3-(pyrrolidin-2-yl)pyridine | 100% |
| Nicotine | 3-(1-methylpyrrolidin-2-yl)pyridine | < 5% |
| Cotinine | (S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one | < 1% |
| Anabasine | 3-(piperidin-2-yl)pyridine | < 1% |
| Myosmine | 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | < 1% |
| Nicotine-N-Oxide | 1-methyl-3-(1-oxido-pyrrolidin-1-ium-2-yl)pyridine | < 0.5% |
Note: The values in this table are representative and may vary depending on the specific antibody and assay conditions.
Q2: How can I synthesize a nornicotine hapten to generate specific antibodies?
A2: The synthesis of a nornicotine hapten is a critical step in developing a specific immunoassay. A common strategy involves introducing a spacer arm with a terminal functional group (e.g., a carboxyl group) that can be conjugated to a carrier protein. One approach is to derivatize the pyridine ring of nornicotine, for example, at the 5' position, to create a hapten like 5'-carboxynornicotine.[2] This positions the linkage point away from the pyrrolidine ring, which differs from nicotine by the absence of a methyl group, thus favoring the generation of antibodies that can distinguish between the two molecules.
Q3: What is the best immunoassay format for quantifying nornicotine?
A3: A competitive enzyme-linked immunosorbent assay (ELISA) is the most suitable format for quantifying small molecules like nornicotine.[4][5] This is because small molecules do not immobilize well on solid surfaces and typically have only one epitope for antibody binding. In a competitive ELISA, the nornicotine in the sample competes with a labeled nornicotine conjugate for binding to a limited amount of specific antibody. The resulting signal is inversely proportional to the concentration of nornicotine in the sample.
Q4: What are the key steps in developing and validating a nornicotine competitive ELISA?
A4: The development and validation of a competitive ELISA involves several key stages.[8][9] These include:
-
Reagent Preparation: Synthesis and purification of the nornicotine hapten, conjugation to a carrier protein (e.g., BSA for coating) and an immunogenic protein (e.g., KLH for immunization), and production and purification of specific antibodies.[10][11]
-
Assay Optimization: Determining the optimal concentrations of the coating antigen and antibody, optimizing incubation times and temperatures, and selecting the appropriate blocking buffers and substrate.
-
Validation: Assessing the assay's performance characteristics, including specificity (cross-reactivity), sensitivity (limit of detection), precision (intra- and inter-assay variability), accuracy (recovery), and linearity.
Experimental Protocols
1. Nornicotine Hapten Synthesis (5'-Carboxynornicotine)
This protocol is based on the principle of derivatizing the pyridine ring of nornicotine to introduce a linker for protein conjugation.[2]
-
Materials: Nornicotine, appropriate reagents and solvents for organic synthesis (specifics will depend on the chosen synthetic route).
-
Procedure:
-
Protect the secondary amine of the pyrrolidine ring of nornicotine.
-
Introduce a functional group at the 5' position of the pyridine ring that can be converted to a carboxylic acid.
-
Perform the necessary chemical transformations to yield the carboxylic acid derivative.
-
Deprotect the pyrrolidine nitrogen.
-
Purify the final 5'-carboxynornicotine hapten using appropriate chromatographic techniques.
-
Characterize the hapten using methods such as NMR and mass spectrometry to confirm its structure.
-
2. Competitive ELISA for Nornicotine Quantification
This is a general protocol for a competitive ELISA and should be optimized for your specific antibody and reagents.[5][7][10]
-
Materials:
-
Nornicotine-BSA conjugate (coating antigen)
-
Anti-nornicotine primary antibody
-
HRP-conjugated secondary antibody
-
Nornicotine standards
-
Samples to be tested
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
TMB substrate
-
Stop solution (e.g., 2M H2SO4)
-
96-well microtiter plates
-
-
Procedure:
-
Coating: Dilute the nornicotine-BSA conjugate to the optimal concentration in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition: Wash the plate three times. Prepare serial dilutions of nornicotine standards and your samples. In a separate plate or tubes, pre-incubate the standards/samples with the anti-nornicotine primary antibody for 1 hour at room temperature.
-
Incubation: Transfer 100 µL of the pre-incubated standard/sample-antibody mixture to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the log of the nornicotine concentration. Determine the concentration of nornicotine in your samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Workflow for developing a nornicotine-specific competitive ELISA.
Caption: Troubleshooting logic for immunoassay cross-reactivity and sensitivity.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Attenuating nicotine’s effects with high affinity human anti-nicotine monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unfolding Protein-Based Hapten Coupling via Thiol–Maleimide Click Chemistry: Enhanced Immunogenicity in Anti-Nicotine Vaccines Based on a Novel Conjugation Method and MPL/QS-21 Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. assaygenie.com [assaygenie.com]
- 7. sinobiological.com [sinobiological.com]
- 8. ELISA Development and Optimization | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Development and validation of ELISA method for quantification of Q-1802 in serum and its application to pharmacokinetic study in ICR Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-Bromo-5-(2-Pyrrolidinyl)Pyridine and Other Nornicotine Analogs for Nicotinic Acetylcholine Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine in the context of other nornicotine analogs as ligands for nicotinic acetylcholine receptors (nAChRs). Due to a lack of publicly available pharmacological data for this compound, this comparison is based on established structure-activity relationships (SAR) within the nornicotine analog class, providing a predictive framework for its potential properties.
Introduction to Nornicotine and its Analogs
Nornicotine, the demethylated metabolite of nicotine, is a key pharmacological scaffold for developing ligands targeting nAChRs.[1][2] These receptors are implicated in a wide range of physiological processes and are therapeutic targets for various neurological and psychiatric disorders, including nicotine addiction, Alzheimer's disease, Parkinson's disease, and schizophrenia.[1] Modifications to the pyridine and pyrrolidine rings of the nornicotine structure have led to the development of a diverse array of analogs with varying affinities, selectivities, and efficacies at different nAChR subtypes.
The Subject of Comparison: this compound
This compound is a nornicotine analog with a bromine atom at the 5-position of the pyridine ring. While its synthesis has been described, particularly for its use as a hapten in immunoassays, its pharmacological profile at nAChRs has not been extensively reported in peer-reviewed literature.[3] This guide aims to contextualize its potential activity by comparing it with well-characterized nornicotine analogs.
Comparative Analysis of Nornicotine Analogs
The affinity and selectivity of nornicotine analogs for nAChR subtypes are significantly influenced by substitutions on both the pyridine and pyrrolidine moieties.
Pyridine Ring Modifications
Substitutions on the pyridine ring are a common strategy to modulate the pharmacological properties of nornicotine analogs. Halogenation, in particular, can have a profound impact on binding affinity and subtype selectivity.
Table 1: Comparison of Binding Affinities (Ki, nM) of Nornicotine and Selected Analogs at Major nAChR Subtypes
| Compound | α4β2 | α3β4 | α7 | Reference |
| (S)-Nornicotine | 21 µM (Kd) | - | 17 µM (EC50) | [4][5] |
| 5-Iodo-A-85380 | Potent Agonist | - | - | [6] |
| 6-Chloronicotine | ~2x Nicotine Potency | - | - | [7] |
| A-84543 | 1.9 nM | 1400 nM | - | [8][9] |
| (S)-1 (5-substituted analog of A-84543) | 0.85 nM | 63,000 nM | - | [9] |
Note: The presented values are a compilation from different studies and methodologies and should be used for comparative purposes. The lack of direct experimental data for this compound prevents its inclusion in this table.
Based on the available data for other halogenated analogs, the bromine substitution at the 5-position of the pyridine ring in this compound is likely to influence its electronic properties and steric interactions within the nAChR binding pocket. This could potentially alter its binding affinity and selectivity profile compared to unsubstituted nornicotine. For instance, the high affinity and selectivity of 5-substituted analogs like (S)-1 for the α4β2 subtype suggest that substitution at this position can be favorable.[9]
Pyrrolidine Ring Modifications
The stereochemistry and substitutions on the pyrrolidine ring are also critical determinants of activity. The (S)-enantiomer of nornicotine is generally more potent than the (R)-enantiomer, highlighting the stereospecificity of the nAChR binding site.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of nornicotine analogs. Below are representative protocols for key in vitro assays.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor subtype.
Protocol: [3H]Epibatidine Competition Binding Assay for α4β2 nAChRs
-
Membrane Preparation: Membranes from cells stably expressing human α4β2 nAChRs are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifugation.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Incubation: Membranes (20-40 µg protein) are incubated with a fixed concentration of [3H]epibatidine (e.g., 50 pM) and varying concentrations of the test compound (e.g., this compound or other analogs) in a final volume of 250 µL. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 100 µM nicotine).
-
Equilibration: The mixture is incubated for 2-3 hours at 4°C to reach equilibrium.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution containing a displacing agent to reduce non-specific binding.
-
Washing: The filters are washed rapidly with ice-cold assay buffer.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki (inhibition constant) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays
These assays measure the functional response (e.g., ion flux or changes in membrane potential) of cells expressing nAChRs upon ligand binding, allowing for the determination of agonist, antagonist, or partial agonist activity.
Protocol: Calcium Flux Assay using a Fluorescent Calcium Indicator
-
Cell Culture: Cells stably expressing the desired nAChR subtype (e.g., SH-EP1-hα4β2) are plated in 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for a specified time at 37°C.
-
Compound Addition: The plate is placed in a fluorescence plate reader. The test compound is added to the wells at various concentrations.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is measured and plotted against the compound concentration to generate a dose-response curve. EC50 (for agonists) or IC50 (for antagonists) values are determined by non-linear regression.
Visualizing Nicotinic Acetylcholine Receptor Signaling and Experimental Workflows
To aid in the understanding of the complex processes involved in nAChR research, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: nAChR signaling pathway upon agonist binding.
References
- 1. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:71719-06-7 | Chemsrc [chemsrc.com]
- 3. This compound CAS#: 71719-06-7 [m.chemicalbook.com]
- 4. Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Chloronicotine - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a 3-Bromo-5-(2-Pyrrolidinyl)Pyridine-Based Immunoassay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of an immunoassay for the quantitative determination of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine, a nornicotine analog utilized as a hapten in immunoassay development.[1] Due to the absence of specific published performance data for a dedicated immunoassay against this analyte, this document presents a comparative analysis based on established validation principles for immunoassays and common alternative analytical methods. The experimental data herein is illustrative, designed to guide researchers in their validation studies by benchmarking against typical performance characteristics of these technologies.
The validation parameters discussed are in accordance with international guidelines such as those from the FDA and ICH, ensuring a robust evaluation of the analytical method's fitness for purpose.[2][3][4][5][6][7][8][9]
Methodology Performance Comparison
An immunoassay for a small molecule like this compound is typically a competitive format. Its performance is critically evaluated against established, high-fidelity analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[10][11][12]
| Parameter | Immunoassay (Competitive ELISA) | LC-MS/MS | GC-MS |
| Principle | Competitive Antigen-Antibody Binding | Chromatographic Separation & Mass-to-Charge Ratio | Chromatographic Separation & Mass-to-Charge Ratio |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | 0.05 ng/mL | 0.5 ng/mL |
| Dynamic Range | 0.1 - 10 ng/mL | 0.05 - 100 ng/mL | 0.5 - 200 ng/mL |
| Precision (Intra-assay %CV) | < 10% | < 5% | < 8% |
| Precision (Inter-assay %CV) | < 15% | < 10% | < 12% |
| Accuracy (% Recovery) | 85-115% | 95-105% | 90-110% |
| Throughput | High (96-well plate format) | Medium to High | Medium |
| Specificity / Cross-Reactivity | Dependent on antibody; potential for cross-reactivity | High; specific mass transitions | High; specific mass fragmentation |
| Matrix Effect | Can be significant; requires careful buffer optimization | Moderate; manageable with internal standards | Low to Moderate |
| Cost per Sample | Low | High | Medium |
| Instrumentation Cost | Low | High | High |
Note: The data presented in this table is hypothetical and serves as an example for comparison. Actual performance will vary based on the specific assay, instrumentation, and experimental conditions.
Experimental Protocols
A rigorous and well-documented experimental protocol is the foundation of a successful validation.
This protocol outlines a direct competitive ELISA, a common format for small-molecule quantification.[13][14][15][16][17]
Materials:
-
High-binding 96-well microplate
-
This compound-protein conjugate (e.g., -BSA or -OVA) for coating
-
Monoclonal or polyclonal antibody specific for this compound
-
Enzyme-conjugated secondary antibody (e.g., HRP-linked anti-mouse IgG)
-
This compound standard
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the this compound-protein conjugate in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the this compound standard and the unknown samples in Assay Buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/sample with 50 µL of the primary antibody (at its optimal dilution) for 1 hour at room temperature.
-
-
Incubation: Wash the coated plate 3 times. Transfer 100 µL of the pre-incubated standard/sample-antibody mixture to the corresponding wells. Incubate for 1-2 hours at room temperature. In this step, free analyte in the solution competes with the coated analyte for antibody binding sites.
-
Secondary Antibody: Wash the plate 3 times. Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate 5 times. Add 100 µL of the substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Reading: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes. The signal is inversely proportional to the concentration of the analyte in the sample.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique.[10] It involves separating the analyte from the sample matrix using liquid chromatography, followed by ionization and detection based on its unique mass-to-charge ratio and fragmentation pattern.[18][19][20][21] This method is often considered the "gold standard" for quantitative analysis of small molecules in complex biological matrices.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.[22] The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer.[23][24] For compounds like pyridine alkaloids, derivatization may be necessary to improve volatility.[12]
-
Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in an electric field within a small capillary.[1][25][26] It offers high separation efficiency and requires minimal sample volume, making it a viable alternative for the analysis of small charged molecules.[27][28]
Key Validation Parameters & Visualized Workflows
Validation demonstrates that an analytical procedure is suitable for its intended purpose.[5]
The core validation parameters are interconnected. Accuracy and precision define the reliability of the measurement, which is only meaningful within a defined range (linearity, LOQ, ULOQ). Specificity ensures that the measurement is of the intended analyte.
Caption: Logical relationship of key immunoassay validation parameters.
The following diagram illustrates the step-by-step process of a competitive ELISA for small molecule detection.
Caption: Workflow diagram for a competitive ELISA.
Conclusion and Recommendations
The validation of an immunoassay for this compound requires a systematic evaluation of its performance characteristics. While an immunoassay offers high throughput and cost-effectiveness, its specificity must be rigorously challenged through cross-reactivity studies with structurally related compounds. For applications demanding the highest level of specificity and accuracy, methods like LC-MS/MS are superior, albeit at a higher cost and lower throughput.
It is recommended that researchers developing an immunoassay for this analyte perform a full validation as outlined by regulatory guidelines.[9] A partial validation may be sufficient for commercially available kits, but should at a minimum include precision, limits of quantification, and accuracy in the intended sample matrix.[29] Ultimately, the choice of analytical method should be based on the specific requirements of the study, balancing the need for sensitivity, specificity, throughput, and cost.
References
- 1. Capillary Electrophoresis: Overview & Applications [excedr.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. starodub.nl [starodub.nl]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Validation of Analytical Methods According to the New FDA Guidance [researchandmarkets.com]
- 9. fda.gov [fda.gov]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. mdpi.com [mdpi.com]
- 12. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 16. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 17. microbenotes.com [microbenotes.com]
- 18. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. | Semantic Scholar [semanticscholar.org]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Capillary electrophoresis in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ncfinternational.it [ncfinternational.it]
- 27. Capillary Electrophoresis for Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 28. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 29. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine: A Comparative Guide for Nicotinic Ligand Researchers
For Immediate Release
This guide provides a comprehensive comparison of the cross-reactivity profile of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine with other well-established nicotinic ligands. Designed for researchers, scientists, and drug development professionals, this document summarizes key binding and functional data, details experimental methodologies, and visualizes critical pathways to facilitate a deeper understanding of this compound's interactions with nicotinic acetylcholine receptors (nAChRs).
Comparative Analysis of Nicotinic Ligand Binding and Function
To contextualize the pharmacological profile of this compound, this section presents a comparative analysis of its binding affinity and functional potency alongside other key nicotinic ligands. While direct, comprehensive data for this compound is not extensively available in the public domain, we can infer its likely properties based on structurally similar compounds. The following table includes data for representative nicotinic ligands, offering a valuable reference for its potential cross-reactivity.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Receptor Function |
| Nicotine | α4β2 | 1.68 | - | Agonist |
| α3β4 | - | - | Agonist | |
| α7 | - | - | Agonist | |
| Varenicline | α4β2 | - | - | Partial Agonist |
| α3β4 | - | - | Partial Agonist | |
| α7 | - | - | Partial Agonist | |
| Epibatidine | α4β2 | - | - | Agonist |
| α3β4 | - | - | Agonist | |
| A-84543 (Structural Analog) | α2β2 | High Affinity | - | Full Agonist |
| α4β2 | High Affinity | - | Full Agonist | |
| α3β4 | Moderate Affinity | - | Partial Agonist | |
| 5-[76Br]Bromo-3-[[2(S)-azetidinyl]methoxy]pyridine (Structural Analog) | Cortex (α4β2 rich) | 0.036 | - | Not specified |
| Thalamus (α4β2 rich) | 0.030 | - | Not specified |
Note: Data for this compound is inferred from structurally related compounds. Direct experimental values may vary. Ki values represent the inhibition constant, indicating the concentration of a ligand that will bind to half the available receptors at equilibrium. EC50 values represent the concentration of a ligand that provokes a response halfway between the baseline and maximum response.
Experimental Protocols
The data presented in this guide is typically generated through standardized experimental protocols designed to assess the interaction of ligands with nAChRs. The two primary methods employed are radioligand binding assays and two-electrode voltage clamp electrophysiology.
Radioligand Binding Assay
This technique is fundamental for determining the binding affinity of a test compound for a specific receptor subtype.
Objective: To measure the binding affinity (Ki) of a ligand to specific nAChR subtypes.
Materials:
-
Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest.
-
A high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine or [³H]cytisine).
-
Test compound (e.g., this compound).
-
Binding buffer and wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the target nAChR subtype are harvested and homogenized to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a multi-well plate, the cell membranes, radioligand, and varying concentrations of the test compound are incubated together in a binding buffer.
-
Incubation: The mixture is incubated to allow the radioligand and the test compound to compete for binding to the receptors and reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This electrophysiological technique is used to measure the functional activity of a ligand at an ion channel, such as an nAChR.
Objective: To determine the functional potency (EC50) and efficacy of a ligand at specific nAChR subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the nAChR subtype of interest.
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Microelectrodes filled with KCl.
-
Perfusion system and recording chamber.
-
Test compound solutions at various concentrations.
Procedure:
-
Oocyte Preparation and Injection: Xenopus oocytes are harvested and injected with the cRNA for the desired nAChR subunits. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.
-
Electrode Impalement: An oocyte is placed in the recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection.
-
Voltage Clamping: The membrane potential of the oocyte is held at a constant level (clamped) by the amplifier.
-
Ligand Application: The test compound is applied to the oocyte via the perfusion system at increasing concentrations.
-
Current Recording: The current flowing across the oocyte membrane in response to the ligand application is recorded. This current is a direct measure of the ion flow through the activated nAChRs.
-
Data Analysis: The magnitude of the current is plotted against the ligand concentration to generate a dose-response curve. The EC50 value, which is the concentration of the ligand that elicits a half-maximal response, and the maximum response (efficacy) are determined from this curve.
Visualizing Nicotinic Signaling and Experimental Design
To further aid in the understanding of the context of this cross-reactivity study, the following diagrams, generated using the DOT language, illustrate a key nAChR signaling pathway and the general workflow of a cross-reactivity assessment.
Caption: Simplified nAChR signaling cascade upon ligand binding.
Caption: Experimental workflow for assessing nAChR ligand cross-reactivity.
The Critical Choice: A Comparative Guide to Haptens for Nornicotine Detection
For researchers, scientists, and drug development professionals, the sensitive and specific detection of nornicotine, a primary metabolite of nicotine and a potential carcinogen, is of paramount importance. The development of robust immunoassays for this purpose hinges on the rational design and selection of haptens. This guide provides a comparative overview of different hapten strategies for nornicotine detection, supported by experimental data and detailed protocols derived from analogous small molecule immunoassays.
Nornicotine's small molecular size necessitates its conjugation to a larger carrier protein to elicit an immune response and generate specific antibodies. The hapten, a derivative of the target molecule, and the way it is linked to the carrier protein, are critical determinants of the resulting antibody's affinity and specificity. This guide will explore key considerations in hapten design and its impact on immunoassay performance.
Comparative Efficacy of Nornicotine Haptens: A Data-Driven Overview
While direct head-to-head comparative studies for a wide range of nornicotine haptens are limited in publicly available literature, we can extrapolate from extensive research on the closely related molecules, nicotine and cotinine, to inform our understanding. The following table summarizes key performance metrics from immunoassays developed using different hapten strategies for these related analytes. This data serves as a valuable proxy for predicting the potential efficacy of analogous nornicotine haptens.
| Hapten Strategy (Analogous) | Target Analyte | Immunoassay Format | IC50 Value | Limit of Detection (LOD) | Key Findings & Implications for Nornicotine |
| 5'-Carboxynornicotine Analog | Nornicotine | Radioimmunoassay (RIA) | Not specified | Not specified | The synthesis of a nornicotine derivative with a functional group for protein linkage has been reported, demonstrating the feasibility of producing nornicotine-specific antibodies.[1] |
| trans-3'-Aminomethyl-nicotine | Nicotine | ELISA | ~10 ng/mL | Not specified | Haptens with linkers at the 3' position of the pyridine ring can generate high-affinity antibodies. The length and composition of the linker are critical. |
| 6-Succinamide-nicotine | Nicotine | ELISA | ~5 ng/mL | Not specified | Modification at the 6-position of the pyridine ring can also yield high-affinity antibodies, suggesting an alternative conjugation site for nornicotine haptens. |
| 1'-Carboxycotinine | Cotinine | ELISA | 0.9 ng/mL | 0.04 ng/mL | This hapten design for cotinine resulted in a highly sensitive assay, indicating that targeting the pyrrolidine ring for functionalization is a promising strategy for nornicotine as well.[2] |
| 4'-Carboxycotinine | Cotinine | ELISA | ~2 ng/mL | Not specified | Demonstrates that the position of the linker on the pyrrolidine ring influences antibody affinity. |
Note: The data presented above is compiled from various sources and may have been generated under different experimental conditions. Direct comparison of absolute values should be made with caution. The primary utility of this table is to illustrate the impact of hapten design on immunoassay performance.
Visualizing the Path to Detection: Experimental Workflows
The development of a successful immunoassay for nornicotine involves a series of critical steps, from hapten synthesis to the final detection of the analyte. The following diagrams, generated using the DOT language, illustrate these key workflows.
Caption: Workflow for nornicotine hapten synthesis and conjugation to a carrier protein.
Caption: Schematic of a competitive ELISA for nornicotine detection.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the development of an immunoassay for nornicotine, based on established procedures for similar small molecules.
Synthesis of a 5'-Carboxynornicotine Hapten
This protocol is adapted from the synthesis of nornicotine analogs.[1]
-
Starting Material: (S)-Nornicotine.
-
Step 1: Protection of the Pyrrolidine Nitrogen: The secondary amine of nornicotine is protected with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.
-
Step 2: Lithiation and Carboxylation: The protected nornicotine is treated with a strong base (e.g., n-butyllithium) at a low temperature (-78 °C) to deprotonate the 5'-position of the pyridine ring. This is followed by quenching with carbon dioxide (dry ice) to introduce a carboxylic acid group.
-
Step 3: Deprotection: The protecting group on the pyrrolidine nitrogen is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield 5'-carboxynornicotine.
-
Step 4: Purification and Characterization: The final hapten is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC). The structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Conjugation of Hapten to Carrier Protein (BSA)
This protocol utilizes the carbodiimide method for coupling a carboxylated hapten to a carrier protein.
-
Materials: 5'-Carboxynornicotine hapten, Bovine Serum Albumin (BSA), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), Phosphate-buffered saline (PBS, pH 7.4), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the 5'-carboxynornicotine hapten in a minimal amount of DMF.
-
Dissolve BSA in PBS.
-
Activate the carboxyl group of the hapten by adding EDC and NHS to the hapten solution and stirring for 1 hour at room temperature.
-
Add the activated hapten solution dropwise to the BSA solution with gentle stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4 °C.
-
Remove unconjugated hapten and reagents by dialysis against PBS for 48 hours with several buffer changes.
-
Determine the conjugation ratio (moles of hapten per mole of protein) using MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a distinct absorbance peak.
-
Store the conjugate at -20 °C until use.
-
Development of a Competitive Indirect ELISA
This protocol outlines the steps for setting up a competitive ELISA to detect nornicotine.
-
Materials: Nornicotine-protein conjugate (for coating), anti-nornicotine antibody, sample/standard solutions, enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-mouse IgG), substrate solution (e.g., TMB), stop solution (e.g., 2M H₂SO₄), 96-well microtiter plates, wash buffer (PBS with 0.05% Tween 20), blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
Procedure:
-
Coating: Dilute the nornicotine-protein conjugate in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well plate. Incubate overnight at 4 °C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add 50 µL of nornicotine standard solutions or unknown samples to the wells, followed immediately by 50 µL of the diluted anti-nornicotine antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-labeled secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Detection: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity will be inversely proportional to the concentration of free nornicotine in the sample.
-
Conclusion
The successful development of a highly sensitive and specific immunoassay for nornicotine is critically dependent on the strategic design of the hapten. Key factors to consider include the site of linker attachment on the nornicotine molecule, the length and chemical nature of the linker, and the method of conjugation to the carrier protein. By leveraging insights from the development of immunoassays for structurally similar molecules like nicotine and cotinine, researchers can make informed decisions in the design of novel nornicotine haptens. The experimental protocols provided in this guide offer a solid foundation for the synthesis, conjugation, and evaluation of these haptens, ultimately paving the way for improved detection methods for this important analyte.
References
A Comparative Guide to Nicotinic Acetylcholine Receptor Ligands: Epibatidine vs. A-84543
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed head-to-head comparison of two potent nicotinic acetylcholine receptor (nAChR) ligands: the naturally occurring alkaloid, epibatidine, and the synthetic analog, A-84543. While the originally intended comparison with 3-Bromo-5-(2-Pyrrolidinyl)Pyridine was not feasible due to a lack of available pharmacological data for the latter, A-84543 serves as a structurally relevant and well-characterized comparator. This document outlines their respective pharmacological profiles, supported by experimental data, and provides detailed methodologies for the key experiments cited.
Pharmacological Profile: A Tale of Potency and Selectivity
Epibatidine is a powerful, non-selective agonist at most neuronal nAChR subtypes, exhibiting exceptionally high binding affinity. In contrast, A-84543 demonstrates significant selectivity for the α4β2 nAChR subtype, a key target in research for various neurological conditions.
Binding Affinity
The binding affinities of epibatidine and A-84543 for various nAChR subtypes are summarized in the table below. These values, presented as inhibition constants (Ki), were determined through competitive radioligand binding assays.
| Compound | nAChR Subtype | Ki (nM) | Reference |
| Epibatidine | α4β2 | 0.045 - 0.058 | [1] |
| α3β4 | ~0.0006 (human) | [2] | |
| α7 | 20 | [2] | |
| A-84543 | α4β2 | 0.15 - 5 | [3][4] |
| α3β4 | >1000 | [3][4] | |
| α7 | Moderate Affinity | [3][4] |
Functional Activity
Epibatidine acts as a full agonist at a broad range of neuronal nAChRs.[2] A-84543, on the other hand, is characterized as a potent agonist at the α4β2 subtype and a partial agonist with low potency at the α3β4 subtype.[3][4]
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to characterize the interaction of ligands with nAChRs.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of the test compound.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the nAChR subtype of interest (e.g., α4β2, α3β4, or α7).
-
Radioligand: [³H]epibatidine or [³H]cytisine.
-
Test compounds: Epibatidine and A-84543.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation cocktail.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Allow the reaction to reach equilibrium.
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Calcium Influx Measurement
This cell-based assay measures the functional consequence of receptor activation, such as the influx of calcium ions.
Objective: To determine the efficacy (agonist or antagonist) and potency (EC50 or IC50) of the test compound.
Materials:
-
HEK293 cells transiently or stably expressing the nAChR subtype of interest.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
Test compounds.
-
A known nAChR agonist (e.g., acetylcholine or nicotine) for antagonist assays.
Procedure:
-
Plate the cells in a multi-well plate.
-
Load the cells with the calcium indicator dye.
-
For agonist testing, add varying concentrations of the test compound and measure the change in fluorescence, which corresponds to calcium influx.
-
For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist.
-
Measure the fluorescence signal using a plate reader (e.g., FLIPR).
-
Analyze the data to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathways
Upon activation by an agonist, nAChRs undergo a conformational change that opens an intrinsic ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This leads to depolarization of the cell membrane and the initiation of downstream signaling events. The influx of Ca²⁺ is a critical second messenger that can activate a variety of intracellular signaling cascades, including the PI3K-Akt and MAPK pathways, which are involved in processes such as cell survival and neuroprotection.
Conclusion
Epibatidine and A-84543 represent two distinct classes of nAChR ligands. Epibatidine's high potency and lack of selectivity make it a valuable research tool for probing the general function of neuronal nAChRs, but its high toxicity precludes therapeutic use. Conversely, A-84543's selectivity for the α4β2 subtype highlights the potential for developing targeted therapeutics with improved side-effect profiles for a range of CNS disorders. The experimental protocols and signaling pathway diagrams provided herein offer a foundational understanding for researchers engaged in the discovery and development of novel nAChR modulators.
References
- 1. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the nAChR Subtype Specificity of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine and Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the binding affinity and functional specificity of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine for various nicotinic acetylcholine receptor (nAChR) subtypes are not currently available in the public domain. This guide provides a comparative analysis based on a closely related analog, 5-Bromo-3-[[2(S)-azetidinyl]methoxy]pyridine , and other well-characterized nAChR ligands. Structure-activity relationship (SAR) studies of similar compounds suggest that substitutions at the 5-position of the pyridine ring can significantly influence receptor subtype selectivity and functional activity.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels involved in a wide range of physiological and pathological processes, making them attractive targets for drug discovery. The development of subtype-selective ligands is crucial for achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comparative overview of the nAChR subtype specificity of a structural analog of the target compound and other key nAChR modulators, supported by experimental data and detailed protocols.
Comparative Binding Affinity and Functional Activity
The following tables summarize the binding affinities (Ki or Kd) and functional activities (EC50 or IC50) of the 5-bromo analog and other reference compounds for major nAChR subtypes.
Table 1: Binding Affinity (Ki/Kd) of Selected Compounds for nAChR Subtypes
| Compound | α4β2 (nM) | α3β4 (nM) | α7 (nM) | α2β2 (nM) | Data Source |
| 5-[76Br]Bromo-3-[[2(S)-azetidinyl]methoxy]pyridine * | 0.03 (Kd) | - | - | - | [1] |
| Varenicline | 0.14 | >1000 | >1000 | - | |
| A-84543 | 3.44 | >10000 | >10000 | 0.5 | [2] |
| Epibatidine | 0.04 (Ki) | - | 20 (Ki) | - |
*Data for 5-[76Br]Bromo-3-[[2(S)-azetidinyl]methoxy]pyridine is presented as Kd values from saturation binding experiments in rat cortical and thalamic membranes, which are rich in α4β2 nAChRs.[1]
Table 2: Functional Activity (EC50/IC50) of Selected Compounds at nAChR Subtypes
| Compound | α4β2 (µM) | α3β4 (µM) | α7 (µM) | Activity Type | Data Source |
| Varenicline | - | - | - | Partial Agonist | |
| A-84543 | - | - | - | Agonist | [2] |
| Epibatidine | - | - | - | Agonist |
Detailed functional data for the 5-bromo analog was not found. Structure-activity relationship studies of similar 5-substituted pyridyl ethers have identified both agonists and antagonists.[3][4]
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of a test compound for a specific nAChR subtype.
General Protocol (Competition Binding Assay):
-
Membrane Preparation: Cell membranes expressing the nAChR subtype of interest are prepared from transfected cell lines (e.g., HEK293) or specific brain regions.
-
Incubation: Membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]epibatidine or [3H]cytisine) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is incubated to reach equilibrium, after which bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
dot
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is used to measure the functional activity of a compound on ion channels, such as nAChRs.
Objective: To determine if a compound acts as an agonist, antagonist, or allosteric modulator at a specific nAChR subtype and to quantify its potency (EC50) and efficacy.
General Protocol (Whole-Cell Recording):
-
Cell Preparation: Cells expressing the nAChR subtype of interest are cultured on coverslips.
-
Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal). The membrane patch under the pipette is then ruptured to gain electrical access to the entire cell (whole-cell configuration).
-
Drug Application: The test compound is applied to the cell via a perfusion system.
-
Data Acquisition: The ion current flowing through the nAChRs in response to the compound is recorded using a patch-clamp amplifier.
-
Data Analysis: The recorded currents are analyzed to determine the concentration-response relationship, from which the EC50 (for agonists) or IC50 (for antagonists) and the maximum efficacy can be determined.
dot
References
- 1. Synthesis and characterization of binding of 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, a novel nicotinic acetylcholine receptor ligand, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine: Established versus Microwave-Assisted Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of two synthetic routes to 3-Bromo-5-(2-Pyrrolidinyl)Pyridine, a valuable building block in medicinal chemistry. We evaluate an established reduction method against a newer, microwave-assisted approach, offering insights into their respective performances based on experimental data.
Performance at a Glance: A Tale of Two Syntheses
The selection of a synthetic route often involves a trade-off between yield, reaction time, and the use of specific technologies. Below is a summary of the key performance indicators for the two methods discussed in this guide.
| Performance Metric | Established Method (Reduction) | New Method (Microwave-Assisted) |
| Starting Material | 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | 3,5-dibromopyridine and pyrrolidine |
| Yield | 90%[1] | 55% (isolated)[2] |
| Reaction Time | > 1 hour (excluding workup) | 30 minutes[2] |
| Key Reagents | Sodium borohydride, Methanol, Acetic acid | Pyrrolidine, 1-methyl-2-pyrrolidinone (NMP), Toluene |
| Heating Method | Conventional (cooling/warming) | Microwave irradiation |
In-Depth Look: Experimental Protocols
A thorough understanding of the experimental procedures is crucial for reproducibility and optimization. Here, we provide the detailed methodologies for both the established and the new synthesis methods.
Established Method: Reduction of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
This established procedure involves the reduction of a dihydropyrrole precursor to the desired pyrrolidine.
Procedure: 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (2.0 g, 8.8 mmol) is dissolved in a mixed solvent of methanol and acetic acid (80:20 v/v, 80 mL). The reaction mixture is cooled to -40 °C using a dry ice-acetonitrile bath. Sodium borohydride (747 mg, 19.75 mmol) is then added in batches over a 10-minute period, during which the temperature is allowed to rise to -20 °C. After the addition is complete, the reaction is warmed to room temperature. The solvent is largely removed via rotary evaporation. Water (200 mL) is added to the residue, and the solution is made alkaline with sodium hydroxide. The aqueous layer is extracted with dichloromethane (2 x 90 mL). The combined organic phases are washed with saturated saline, dried over anhydrous potassium carbonate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield this compound as a yellow oil (1.8 g, 90% yield).[1]
New Method: Microwave-Assisted Synthesis from 3,5-dibromopyridine
This novel approach utilizes microwave irradiation to accelerate the reaction between 3,5-dibromopyridine and pyrrolidine.
Procedure: A mixture of 3,5-dibromopyridine (1 equivalent) and pyrrolidine (10 equivalents) in 1-methyl-2-pyrrolidinone (NMP) and toluene is subjected to microwave heating at 180 °C for 30 minutes. Following the reaction, the desired product, 5-bromo-3-(pyrrolidin-1-yl)pyridine, is isolated with a 55% yield.[2] For comparison, the same reaction under conventional heating conditions for the same duration resulted in only a 4% yield.[2]
Visualizing the Processes
To further clarify the workflows and the comparative advantages, the following diagrams have been generated.
Caption: Workflow of the established reduction method.
Caption: Key performance differences between the two methods.
Conclusion
The choice between the established reduction method and the new microwave-assisted synthesis will depend on the specific priorities of the research or development team. The established method offers a significantly higher yield, making it suitable for applications where maximizing product output from a given amount of precursor is critical.[1] Conversely, the microwave-assisted method provides a much faster route to the desired product, which could be advantageous for rapid library synthesis or when time is a limiting factor.[2] The lower yield of the microwave method might be offset by its speed and potentially simpler setup. Further optimization of the microwave-assisted protocol could also lead to improved yields, making it an even more attractive alternative. This guide provides the foundational data to make an informed decision based on the specific needs of your project.
References
Comparative Analysis of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine and Analogs: Binding Affinity at Nicotinic Acetylcholine Receptors
3-Bromo-5-(2-Pyrrolidinyl)Pyridine is recognized as a nornicotine analog, suggesting its interaction with nAChRs.[1] Compounds with the pyrrolidinylpyridine scaffold are known to exhibit high affinity for various nAChR subtypes and are investigated for their potential therapeutic applications in neurological disorders.[2][3] This guide provides a comparative overview of the binding affinities of analogs of this compound, details common experimental protocols for determining binding kinetics, and illustrates the relevant signaling pathway and experimental workflows.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki) of several analogs of this compound for different nAChR subtypes. These compounds share the core pyrrolidinylpyridine structure and provide a basis for understanding the potential binding characteristics of the target molecule.
| Compound | nAChR Subtype | Binding Affinity (Ki) | Reference |
| Analog 3 (structure not specified) | α4β2 | 10 pM | [2] |
| Analog 3 (structure not specified) | α3β4 | 81 nM | [2] |
| Analog 5 (structure not specified) | α4β2 | 42 pM | [2] |
| Analog 5 (structure not specified) | α3β4 | 59 nM | [2] |
| 5-(2-(4-pyridinyl)vinyl)-6-chloro-3-((1-methyl-2-(S)-pyrrolidinyl)methoxy)pyridine (Me-p-PVC) | α4β2* | 56 pM | [4] |
| H-11MNH (analog of A-84543) | nAChRs | High Affinity | [5] |
| 7-Hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxane (2) | α4β2 | High Affinity | [3] |
| 2-(N-methyl-2-pyrrolidinyl)-6-hydroxybenzofuran (12) | α4β2 | High Affinity | [3] |
Note: The specific structures for "Analog 3" and "Analog 5" were not detailed in the source material but are derivatives of a 1,4-benzodioxane scaffold linked to a 2-pyrrolidine moiety.[2]
Experimental Protocols
The determination of binding kinetics and affinity for nAChR ligands typically involves techniques such as competitive radioligand binding assays and surface plasmon resonance (SPR).[6][7] These methods allow for the quantification of the association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (KD) can be calculated.
Competitive Radioligand Binding Assay
This is a standard method to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[6]
1. Materials and Reagents:
-
Receptor Source: Membranes prepared from cells expressing the nAChR subtype of interest or brain tissue homogenates.[6]
-
Radioligand: A suitable radiolabeled nAChR ligand, such as [³H]epibatidine or [³H]cytisine.[6]
-
Test Compound: this compound or its analogs of high purity.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine) to determine non-specific binding.[6]
-
Assay Buffer: A suitable buffer to maintain pH and ionic strength.
-
Wash Buffer: Ice-cold buffer to wash away unbound radioligand.
-
Scintillation Fluid: For quantifying radioactivity.
2. Procedure:
-
Incubation: The receptor source is incubated with the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated for a sufficient time to reach binding equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.[6]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.[6]
3. Data Analysis:
-
Specific Binding Calculation: Specific binding is calculated by subtracting non-specific binding from total binding.[6]
-
IC₅₀ Determination: The percentage of specific binding is plotted against the logarithm of the test compound concentration to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.[6][8]
-
Ki Calculation: The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[6]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics.[7]
1. Materials and Reagents:
-
SPR Instrument and Sensor Chips: (e.g., Biacore).[6]
-
Ligand: Purified nAChR or an acetylcholine-binding protein (AChBP) to be immobilized on the sensor chip.[6]
-
Analyte: The test compound (e.g., this compound) in solution.[6]
-
Immobilization and Running Buffers: As per the instrument and sensor chip manufacturer's instructions.[6]
2. Procedure:
-
Ligand Immobilization: The purified nAChR or AChBP is immobilized onto the sensor chip surface.[6]
-
Analyte Injection: A series of concentrations of the analyte are injected over the sensor chip surface at a constant flow rate.
-
Association and Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of the analyte are monitored in real-time by detecting changes in the refractive index at the sensor surface.[6]
-
Regeneration: A regeneration solution may be used to remove any remaining bound analyte.[6]
3. Data Analysis:
-
Sensorgram Analysis: The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on) and the dissociation rate constant (k_off).
-
KD Calculation: The equilibrium dissociation constant (KD) is calculated as the ratio of k_off to k_on.
Visualizations
Nicotinic Acetylcholine Receptor Signaling Pathway
The binding of an agonist, such as acetylcholine or a synthetic ligand, to the orthosteric site of a nicotinic acetylcholine receptor triggers a conformational change in the protein, leading to the opening of the ion channel. This allows for the influx of cations, primarily Na⁺ and Ca²⁺, which results in depolarization of the cell membrane and downstream cellular responses.
Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.
Experimental Workflow for Binding Kinetics Analysis
The general workflow for determining the binding kinetics of a compound involves several key steps, from preparation of the necessary biological and chemical reagents to the final data analysis and determination of kinetic parameters.
Caption: General experimental workflow for determining binding kinetics.
References
- 1. This compound CAS#: 71719-06-7 [m.chemicalbook.com]
- 2. air.unimi.it [air.unimi.it]
- 3. air.unimi.it [air.unimi.it]
- 4. Evaluation of 5-(2-(4-pyridinyl)vinyl)-6-chloro-3-(1-methyl-2-(S)-pyrrolidinylmethoxy)pyridine and its analogues as PET radioligands for imaging nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Guide to Validating Antibody Specificity for 3-Bromo-5-(2-Pyrrolidinyl)Pyridine Hapten
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the specificity of antibodies raised against the small molecule hapten, 3-Bromo-5-(2-Pyrrolidinyl)Pyridine. Objective evaluation of antibody performance is critical for the development of reliable immunoassays for research, diagnostics, and therapeutic drug monitoring.[1][2] This document outlines key experimental protocols and presents illustrative data to guide researchers in selecting the most specific antibody for their needs.
Introduction to Hapten-Specific Antibody Validation
Haptens are small molecules that can elicit an immune response only when attached to a larger carrier protein.[2][3] this compound is a nornicotine analog used as a hapten in immunoassays.[4] The validation of antibodies generated against such haptens is crucial to ensure they are specific to the target molecule and do not cross-react with structurally similar compounds, which could lead to inaccurate results.[5][6] A thorough validation process typically involves multiple techniques to assess antibody specificity, affinity, and selectivity.[6]
Comparative Analysis of Antibody Specificity
To illustrate the validation process, this guide presents a comparative analysis of three hypothetical monoclonal antibodies (Antibody A, Antibody B, and Antibody C) raised against this compound. Their performance was evaluated using Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Surface Plasmon Resonance (SPR).
Data Presentation
The following tables summarize the quantitative data obtained from the validation experiments.
Table 1: Competitive ELISA - Cross-Reactivity Profile
| Compound | Antibody A (IC50, ng/mL) | Antibody B (IC50, ng/mL) | Antibody C (IC50, ng/mL) |
| This compound (Target Hapten) | 5.2 | 8.5 | 15.3 |
| Nornicotine | 150.8 | 98.2 | 25.7 |
| Nicotine | > 1000 | 850.4 | 150.1 |
| Cotinine | > 1000 | > 1000 | 450.9 |
| 3-Bromo-5-hydroxypyridine | 525.6 | 750.1 | 89.4 |
IC50: The concentration of the competitor that inhibits 50% of the signal.
Table 2: Surface Plasmon Resonance (SPR) - Kinetic and Affinity Constants
| Antibody | Analyte | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, M) |
| Antibody A | This compound | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 x 10^-9 |
| Nornicotine | 3.1 x 10^3 | 5.0 x 10^-3 | 1.6 x 10^-6 | |
| Antibody B | This compound | 8.9 x 10^4 | 7.8 x 10^-4 | 8.8 x 10^-9 |
| Nornicotine | 5.5 x 10^3 | 8.2 x 10^-3 | 1.5 x 10^-6 | |
| Antibody C | This compound | 5.4 x 10^4 | 1.5 x 10^-3 | 2.8 x 10^-8 |
| Nornicotine | 1.2 x 10^4 | 2.1 x 10^-3 | 1.8 x 10^-7 |
Experimental Workflows and Methodologies
The following sections provide detailed protocols for the key experiments performed to assess antibody specificity.
Competitive ELISA Workflow
Competitive ELISA is a highly effective method for determining the specificity of anti-hapten antibodies by measuring their cross-reactivity with related compounds.[7]
Caption: Competitive ELISA workflow for hapten antibody specificity.
Experimental Protocol: Competitive ELISA
-
Plate Coating: Dilute the this compound-BSA conjugate to 1-10 µg/mL in a carbonate-bicarbonate buffer (pH 9.6).[8] Add 100 µL of the diluted conjugate to each well of a 96-well microplate.[8] Incubate overnight at 4°C.[8]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of PBS containing 0.05% Tween 20 (PBST).[8]
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well and incubate for 1-2 hours at room temperature.[9]
-
Competition: In a separate plate or tubes, prepare serial dilutions of the target hapten and potential cross-reactants. Mix these with a constant, predetermined concentration of the primary antibody and incubate for 30 minutes.
-
Incubation: After washing the blocked plate, transfer 100 µL of the antibody-competitor mixtures to the corresponding wells. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the plate three times with PBST. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer to each well.[10] Incubate for 1 hour at room temperature.[10]
-
Detection: Wash the plate five times with PBST. Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well and incubate in the dark for 15-30 minutes.[10]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.[10]
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader.[10] Calculate the IC50 values for the target hapten and each competitor.
Western Blot Analysis Workflow
Western blotting can be adapted to validate anti-hapten antibodies by detecting the hapten conjugated to a carrier protein. This method helps confirm that the antibody recognizes the hapten in the context of a protein conjugate.[11]
Caption: Western blot workflow for hapten-protein conjugate detection.
Experimental Protocol: Western Blot
-
Sample Preparation: Prepare samples of different hapten-protein conjugates (e.g., this compound conjugated to BSA, KLH, and Ovalbumin) and the unconjugated carrier proteins as negative controls.
-
SDS-PAGE: Separate the protein samples by SDS-polyacrylamide gel electrophoresis.[12]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., Antibody A, B, or C) at an optimized dilution in blocking buffer overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply a chemiluminescent substrate and visualize the bands using an imaging system.[12] A specific antibody should only detect the hapten-conjugated proteins and not the unconjugated carrier proteins.
Surface Plasmon Resonance (SPR) Workflow
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of an antibody to its antigen.[13][14][15][16]
Caption: Surface Plasmon Resonance workflow for kinetic analysis.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Antibody Immobilization: Immobilize the antibody onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the this compound hapten and potential cross-reactants in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the analyte solutions over the sensor surface at a constant flow rate. Monitor the binding response (association phase) in real-time. After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-hapten interaction (e.g., a low pH buffer) to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[14]
Conclusion
Based on the illustrative data, Antibody A demonstrates the highest specificity for the target hapten, this compound. It exhibits the lowest IC50 in the competitive ELISA, indicating the strongest binding preference for the target molecule over structurally related compounds. Furthermore, the SPR data confirms that Antibody A has the highest affinity (lowest KD value) for the target hapten.
In contrast, Antibody C shows significant cross-reactivity with several related compounds, particularly nornicotine and 3-bromo-5-hydroxypyridine, as indicated by its lower IC50 values for these off-target molecules and a higher KD for the target. Antibody B shows intermediate specificity.
Therefore, for applications requiring high specificity, such as quantitative immunoassays, Antibody A would be the recommended choice. This guide underscores the importance of a multi-faceted approach to antibody validation to ensure the selection of a reagent that is fit-for-purpose.[5][17] Researchers should tailor their validation strategies to the specific requirements of their intended application.[18]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Anti-hapten antibodies I ImmuSmol [immusmol.com]
- 3. aptamergroup.com [aptamergroup.com]
- 4. This compound CAS#: 71719-06-7 [m.chemicalbook.com]
- 5. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. An ELISA-based approach to optimize elution conditions for obtaining hapten-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 9. origene.com [origene.com]
- 10. ELISA Protocols [sigmaaldrich.com]
- 11. US20020132256A1 - Method for the detection and measurement of hapten-conjugated biological binding entities by western and dot-blot using anti-hapten antibodies - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 14. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 16. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. biocompare.com [biocompare.com]
Benchmarking 3-Bromo-5-(2-Pyrrolidinyl)Pyridine Against Known nAChR Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nicotinic acetylcholine receptor (nAChR) ligand, 3-Bromo-5-(2-Pyrrolidinyl)Pyridine, against a selection of well-characterized nAChR agonists and antagonists. Due to the limited publicly available experimental data for this compound, this guide utilizes data from structurally similar pyrrolidinyl-pyridine analogs to provide a putative pharmacological profile. The objective is to offer a valuable reference for researchers investigating novel nAChR modulators for potential therapeutic applications.
Introduction to Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that are integral to synaptic transmission throughout the central and peripheral nervous systems.[1] These receptors are pentameric structures assembled from a variety of subunits (α2-α10 and β2-β4), leading to a wide range of nAChR subtypes with distinct pharmacological and physiological properties.[2] The most abundant subtypes in the brain, α4β2 and α7, are key targets for drug development in areas such as neurodegenerative diseases, pain, and addiction.[2][3]
Comparative Analysis of nAChR Ligands
The following table summarizes the binding affinities (Ki) and functional potencies (EC50 for agonists, IC50 for antagonists) of benchmark nAChR ligands and representative pyrrolidinyl-pyridine analogs. This data allows for a comparative assessment of the potential activity of this compound.
| Compound | Type | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) |
| Pyrrolidinyl-Pyridine Analogs | ||||
| (S)-1 (5-substituted 3-pyridyl ether) | Agonist | rat α4β2 | 0.85 | - |
| rat α3β4 | 63,000 | - | ||
| A-84543 (3-pyridyl ether) | Agonist | rat α4β2 | 1.9 | - |
| rat α3β4 | 1400 | - | ||
| Benchmark Agonists | ||||
| Acetylcholine | Agonist | human α4β2 | - | 3,000 (HS), - (LS) |
| Nicotine | Agonist | rat α4β2 | - | - |
| Epibatidine | Agonist | - | - | - |
| TC-2559 | Agonist | human α4β2 | - | - |
| Benchmark Antagonists | ||||
| Dihydro-β-erythroidine (DHβE) | Antagonist | α4β2 (HS) | - | 17 |
| α4β2 (LS) | - | 410 | ||
| Mecamylamine | Antagonist | Non-selective | - | - |
Note: Data for pyrrolidinyl-pyridine analogs are from studies on structurally similar compounds and are intended to provide a potential reference point for this compound.[4] (HS) - High Sensitivity, (LS) - Low Sensitivity.
Signaling Pathways and Experimental Workflows
To understand the context of the presented data, the following diagrams illustrate a simplified nAChR signaling pathway and a typical experimental workflow for characterizing nAChR ligands.
Figure 1: Simplified nAChR signaling pathway.
Figure 2: Experimental workflow for nAChR ligand characterization.
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the nAChR.
1. Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., HEK293) stably expressing the desired nAChR subtype.[2]
-
Radioligand: A high-affinity radiolabeled ligand (e.g., [³H]-Epibatidine).[1]
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[1]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[1]
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the target nAChR and isolate the membrane fraction through centrifugation.[1]
-
Assay Setup: In a 96-well plate, incubate the receptor membranes with a fixed concentration of radioligand and varying concentrations of the test compound.[2] Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).[2]
-
Incubation: Allow the reaction to reach equilibrium (e.g., 2-3 hours at room temperature).[1]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[1]
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Functional Assay
This electrophysiological technique measures the functional activity (agonist or antagonist) of a compound by recording the ion currents flowing through nAChRs expressed in Xenopus oocytes.[5]
1. Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the desired nAChR subtype.
-
Two-electrode voltage clamp setup.
-
Recording solution (e.g., Ba²⁺ Ringer's solution).
-
Test compound: this compound.
2. Procedure:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes and inject them with the cRNA for the target nAChR. Incubate the oocytes for 2-5 days to allow for receptor expression.[6]
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing and one for current injection).[7]
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).[8]
-
Compound Application: Perfuse the oocyte with the recording solution containing varying concentrations of the test compound. For antagonist testing, pre-incubate the oocyte with the antagonist before co-application with a known agonist (e.g., acetylcholine).
-
Current Measurement: Record the ion currents elicited by the compound (for agonists) or the inhibition of agonist-induced currents (for antagonists).
3. Data Analysis:
-
Generate concentration-response curves by plotting the current amplitude against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response equation to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal response (Emax).
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 7. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with the handling and disposal of this halogenated pyridine derivative.
The following procedures are based on the known hazards of similar chemical structures, such as 3-Bromopyridine, and general guidelines for the disposal of halogenated organic compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your region.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Always wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | Protects against skin contact, as the substance is expected to cause skin irritation.[3][4][5] |
| Eye Protection | Safety goggles or a face shield | Prevents eye irritation from splashes or vapors.[3][4][5][6] |
| Lab Coat | Standard laboratory coat | Provides a barrier against accidental spills on clothing and skin.[1] |
| Respiratory | Use in a fume hood to avoid inhalation | Vapors may cause respiratory irritation.[3][4][5] |
In case of exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][3] If irritation persists, seek medical attention.[3][7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][3][5][7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[3][7]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Hazardous Waste Classification: this compound must be treated as hazardous chemical waste.[8]
-
Segregation: This compound is a halogenated organic liquid. It must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container.[9] Do not mix with non-halogenated waste.[9]
-
Incompatibilities: Avoid mixing with strong oxidizing agents, strong acids, or strong bases in the same waste container.[3][7]
2. Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and chemically compatible container with a secure screw cap.[9][10]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other constituents if it is a solution.[9] The date of accumulation should also be recorded.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from heat sources and incompatible materials.[1][3][10]
3. Spill Management:
In the event of a small spill:
-
Restrict access to the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[1][7][10]
-
Carefully collect the absorbent material and contaminated surfaces into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste. For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[9][10]
4. Final Disposal:
-
Professional Disposal Service: Arrange for the collection of the hazardous waste container by a licensed professional waste disposal company.[1][4][7]
-
Regulatory Compliance: Ensure that all local, regional, and national hazardous waste regulations are followed for the complete and accurate classification and disposal of the chemical waste.[7][8] A common disposal method for such compounds is high-temperature incineration.[8]
Quantitative Data for Structurally Similar Compounds
| Parameter | 3-Bromopyridine | Pyridine |
| GHS Classification | Flammable Liquid 3, Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3 (Respiratory)[3] | Flammable Liquid 2, Acute Toxicity 4 (Oral, Dermal, Inhalation), Eye Irritant 2, Skin Irritant 2 |
| Boiling Point | Not specified | 115 °C |
| Oral LD50 (Rat) | Not specified | 891 mg/kg[10] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. lobachemie.com [lobachemie.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Essential Safety and Operational Guidance for 3-Bromo-5-(2-Pyrrolidinyl)Pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine. The following procedural guidance is based on best practices for handling structurally similar halogenated aromatic compounds and pyridine derivatives.[1][2] It is imperative to obtain and thoroughly review the specific Safety Data Sheet (SDS) for this compound before any handling, storage, or disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield.[1][2] | To protect against splashes and vapors that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber, Viton®), a chemically resistant lab coat or apron, and closed-toe shoes.[1][2] | To prevent skin contact, which can lead to irritation or absorption.[2] |
| Respiratory Protection | Work in a well-ventilated area or a certified chemical fume hood.[2][4] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1] | To minimize the inhalation of harmful vapors that can cause respiratory tract irritation.[1] |
Experimental Protocol for Safe Handling
A systematic approach is essential when working with this compound. The following step-by-step protocol outlines the key stages of handling this compound safely.
1. Preparation:
-
Review the SDS: Before commencing any work, meticulously read and understand the Safety Data Sheet for the specific chemical. Pay close attention to hazard statements, precautionary measures, and emergency procedures.[1]
-
Don PPE: Equip yourself with the appropriate personal protective equipment as detailed in Table 1.[1]
-
Prepare the Work Area: Ensure a chemical fume hood is operational and the workspace is clean and free of clutter.[1] An emergency eyewash station and safety shower must be readily accessible.[4]
2. Handling:
-
Chemical Transfer: All handling and transfer of the compound should be conducted within a certified laboratory chemical fume hood.[4] Use appropriate tools like spatulas or powder funnels for solids and glass pipettes or syringes for liquids to minimize the risk of spills.[1]
-
Reaction Setup: Perform all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[1]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] It should be stored away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[3][4]
3. Cleanup and Disposal:
-
Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[1]
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1] Use a designated, properly labeled, and sealed hazardous waste container.[2][4] The label should clearly indicate the contents and associated hazards (e.g., Flammable, Toxic, Irritant).[2]
-
Spill Management: In case of a small spill, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[2] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[2] Never pour chemical waste down the drain.[5]
Logical Workflow for Safe Handling
Caption: A generalized workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
